molecular formula C8H6ClNO B1375782 4-Chloro-1-benzofuran-7-amine CAS No. 1260869-40-6

4-Chloro-1-benzofuran-7-amine

Cat. No.: B1375782
CAS No.: 1260869-40-6
M. Wt: 167.59 g/mol
InChI Key: UVCBVZYKKALUNS-UHFFFAOYSA-N
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Description

4-Chloro-1-benzofuran-7-amine (CAS 1260869-40-6) is a chemical compound with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol . It belongs to the benzofuran class of heterocycles, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities . The benzofuran core is extensively studied for its role in drug design and development, particularly as a building block for creating novel antimicrobial and anticancer agents . Research into benzofuran derivatives has demonstrated their significant potential as antibacterial and antifungal agents . Some synthetic benzofuran compounds have shown excellent activity against challenging bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the 2-aminobenzofuran substructure, related to this compound, is of considerable interest due to its profound bioactivities, which include acting as a tubulin polymerization inhibitor and exhibiting anticancer properties . This specific compound, with its chloro and amine functional groups, serves as a versatile synthetic intermediate. It can be used in molecular hybridization strategies to create more complex structures for biological evaluation or in novel synthetic routes, such as Sc(OTf)3-mediated formal cycloadditions, to access diverse chemical libraries . Researchers value this chemical for exploring structure-activity relationships (SAR) in the development of new therapeutic candidates. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-benzofuran-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCBVZYKKALUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-benzofuran-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-benzofuran-7-amine is a substituted benzofuran derivative of interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a key heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] The introduction of a chlorine atom and an amine group to the benzofuran core can significantly influence its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles. The chlorine substituent can modulate lipophilicity, metabolic stability, and binding interactions, while the amino group can impact solubility, pKa, and hydrogen bonding capacity. A thorough understanding of these properties is therefore critical for its potential development as a therapeutic agent.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of experimental data for this specific molecule, this guide leverages data from structurally related compounds and employs in silico prediction tools to offer a robust profile for researchers. All predicted data is clearly identified, and methodologies for the experimental determination of these properties are provided to guide further research.

Chemical Structure and Basic Properties

The foundational step in characterizing any molecule is to define its structure and fundamental properties.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Basic Chemical Properties of this compound

PropertyValueSource
CAS Number 1260869-40-6[3]
Molecular Formula C₈H₆ClNO[3]
Molecular Weight 167.59 g/mol [3]
SMILES Nc1ccc(Cl)c2c1oc=c2[4]

Physicochemical Properties: Predicted and Comparative Data

Due to the absence of published experimental data, the following section provides predicted values for key physicochemical properties. These predictions are generated using established computational models and are supplemented with experimental data from structurally analogous compounds to provide context and a range of expected values.

Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide information about the purity and the forces of intermolecular attraction within a crystalline solid and a liquid, respectively.

Predicted Values for this compound:

PropertyPredicted Value (°C)Prediction Tool
Melting Point Not reliably predicted by available tools-
Boiling Point ~300-350AAT Bioquest Boiling Point Predictor[5]

Disclaimer: Boiling point predictions for complex heterocyclic molecules can have significant error margins.

Comparative Data for Analogous Compounds:

CompoundStructureMelting Point (°C)Boiling Point (°C)
BenzofuranC₈H₆O-18173
4-Chloro-7-nitrobenzofuranC₈H₄ClNO₃97-99Not available

The presence of the polar amino and chloro groups, capable of hydrogen bonding and dipole-dipole interactions, is expected to result in a significantly higher melting and boiling point for this compound compared to the parent benzofuran. The melting point of the nitro-analogue, while electronically different, suggests that a substituted benzofuran of similar molecular weight will be a solid at room temperature.

Solubility

Aqueous solubility is a critical parameter for drug candidates, influencing absorption and distribution.

Predicted Values for this compound:

PropertyPredicted ValuePrediction Tool
LogS (Aqueous Solubility) -2.5 to -3.5ChemAxon[6]
Solubility (mg/mL) ~0.1 - 1.0ChemAxon[6]

Note: LogS is the base-10 logarithm of the molar solubility.

Comparative Data for Analogous Compounds:

CompoundSolubility
Benzofuran0.1 to 1 mg/mL at 18°C[7]
4-Chloro-7-nitrobenzofuranSoluble in chloroform (50 mg/mL)[8]

The predicted aqueous solubility of this compound is low, which is typical for aromatic compounds of this size. The amino group can act as a hydrogen bond donor and acceptor, which may slightly improve aqueous solubility compared to a non-polar analogue. However, the overall lipophilic character of the benzofuran ring and the chloro substituent are expected to dominate. The high solubility of the nitro-analogue in chloroform suggests that the target compound will also be soluble in a range of organic solvents.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets.

Predicted Value for this compound:

PropertyPredicted ValuePrediction Tool
LogP 2.5 - 3.0ChemAxon[9][10]

Comparative Data for Analogous Compounds:

CompoundLogP
Benzofuran2.67[7]
Chloro-benzofuran (generic)3.5[10]

The predicted LogP value for this compound is in a range often considered favorable for drug candidates, balancing aqueous solubility and membrane permeability. The chloro substituent generally increases lipophilicity, while the amino group can decrease it, leading to the predicted value being in a moderate range.

Acidity and Basicity (pKa)

The pKa value(s) of a molecule describe its ionization state at different pH values, which is crucial for its solubility, absorption, and interaction with biological targets. The primary amino group in this compound is expected to be the main basic center.

Predicted Value for this compound:

PropertyPredicted ValuePrediction Tool
Basic pKa 3.5 - 4.5ChemAxon[3]

Comparative Data for Analogous Compounds:

CompoundpKa
Aniline4.6
4-Chloroaniline4.15

The predicted basic pKa of the 7-amino group is in the range expected for an aromatic amine. The electron-withdrawing effect of the chloro substituent and the benzofuran ring system likely reduces the basicity of the amino group compared to aniline. At physiological pH (~7.4), the compound is expected to be predominantly in its neutral form.

Experimental Protocols for Physicochemical Property Determination

To obtain definitive data, experimental determination of these properties is essential. The following are standardized protocols that can be employed.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the dry, purified compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate.

  • Measurement: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Aqueous Solubility Determination (Shake-Flask Method - OECD 105)[11]

G cluster_0 Equilibration cluster_1 Analysis A Add excess solid to water B Shake at constant temperature A->B C Allow phases to separate B->C D Sample aqueous phase C->D Equilibrated sample E Filter or centrifuge D->E F Quantify concentration (e.g., HPLC) E->F

Figure 2: Workflow for solubility determination by the shake-flask method.

  • Preparation: An excess amount of this compound is added to a known volume of water in a flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand to allow the undissolved solid to settle.

  • Sampling and Analysis: A sample of the aqueous phase is carefully removed, filtered or centrifuged to remove any solid particles, and the concentration of the dissolved compound is determined using a suitable analytical method, such as HPLC-UV.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Predicted and Expected Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound. While experimental spectra are not publicly available, the expected features can be predicted based on the known spectroscopy of benzofurans and aromatic amines.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonPredicted Chemical Shift (ppm)Multiplicity
H on furan ring (C2 or C3)6.5 - 7.5d or s
Aromatic protons (C5, C6)7.0 - 8.0m
-NH₂3.5 - 4.5br s

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonPredicted Chemical Shift (ppm)
C-Cl115 - 125
C-NH₂140 - 150
Other aromatic/furan carbons100 - 150

Predictions generated using NMRDB.org.[11][12]

The exact chemical shifts and coupling constants will be influenced by the specific electronic effects of the chloro and amino groups on the benzofuran ring system. 2D NMR experiments, such as COSY and HSQC/HMBC, would be invaluable for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch (primary amine)3300 - 3500Two sharp bands
C-H stretch (aromatic/furan)3000 - 3100Medium to weak bands
N-H bend (primary amine)1580 - 1650Medium to strong band
C=C stretch (aromatic/furan)1450 - 1600Multiple bands
C-N stretch (aromatic amine)1250 - 1335Strong band
C-O stretch (furan)1000 - 1250Strong band
C-Cl stretch600 - 800Medium to strong band

The presence of two distinct N-H stretching bands would be a clear indication of the primary amine group.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Features:

  • Molecular Ion (M⁺): A prominent peak at m/z 167, with a characteristic M+2 isotope peak at m/z 169 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

  • Fragmentation: Fragmentation pathways would likely involve the loss of small molecules such as HCN from the amino group and the furan ring, and potentially the loss of the chlorine atom.

Potential Synthesis and Reactivity

While a specific synthesis for this compound is not detailed in the available literature, general methods for the synthesis of substituted benzofurans can be adapted. A plausible synthetic route could involve the construction of the benzofuran core from suitably substituted phenols and halo-carbonyl compounds, followed by functional group interconversions to introduce the chloro and amino groups. Alternatively, late-stage functionalization of a pre-formed benzofuran ring system via chlorination and amination reactions could be explored.

The reactivity of this compound will be dictated by the interplay of its functional groups. The amino group can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. The chloro group is on an electron-rich aromatic ring, which may make it susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than for nitro-activated systems like 4-chloro-7-nitrobenzofuran.[14]

Conclusion and Future Directions

This compound is a molecule with potential for application in drug discovery, given the established pharmacological importance of the benzofuran scaffold. This guide has provided a comprehensive overview of its predicted physicochemical properties, which are essential for guiding its synthesis, purification, and biological evaluation. The presented data, derived from computational predictions and comparison with analogous compounds, suggests that it is a lipophilic, weakly basic compound with low aqueous solubility.

The clear next step for researchers interested in this molecule is the experimental validation of these predicted properties. The protocols outlined in this guide provide a starting point for this essential work. A full experimental characterization will be invaluable for understanding its structure-activity relationships and for its potential progression as a lead compound in drug development programs.

References

  • NMRDB.org. Predict 1H NMR spectra. Retrieved from [Link]

  • NMRDB.org. Predict 13C NMR spectra. Retrieved from [Link]

  • ChemAxon. Calculators & Predictors. Retrieved from [Link]

  • ChemAxon. pKa Prediction. Retrieved from [Link]

  • Chemicalize. Calculations. Retrieved from [Link]

  • Chemicalize. LogP, LogD, pKa vs. experimental. Retrieved from [Link]

  • Ghosh, P. B., & Whitehouse, M. W. (1968). New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models. Biochemical Journal, 108(2), 155–156.
  • Aslam, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29734-29752.
  • Khan, I., et al. (2024).
  • PubChem. Benzofuran. Retrieved from [Link]

  • PubChem. Chloro-benzofuran. Retrieved from [Link]

  • University of Wisconsin-Madison. IR: amines. Retrieved from [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.
  • PubChem. Benzofuran. Retrieved from [Link]

  • ChemAxon. Solubility Predictor. Retrieved from [Link]

  • OECD. (2004). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 112: Dissociation Constants in Water (Titration Method - Spectrophotometric Method - Conductometric Method). OECD Publishing, Paris.
  • PubChem. 4-Amino-7-chloroquinoline. Retrieved from [Link]

  • PubChem. 4,5,6,7-Tetrahydro-1-benzofuran-7-amine. Retrieved from [Link]

  • PubChem. 4-Chloro-7-nitrobenzofuran. Retrieved from [Link]

  • PubChem. 4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid. Retrieved from [Link]

  • ChemAxon. Solubility Predictor. Retrieved from [Link]

  • Wikipedia. Benzofuran. Retrieved from [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Retrieved from [Link]

Sources

4-Chloro-1-benzofuran-7-amine molecular structure and formula

[2][4]

Part 3: Synthetic Pathways

Direct chlorination of benzofuran-7-amine is often non-regioselective. Therefore, the most authoritative synthetic route relies on de novo ring construction or nitro-reduction strategies.

Route A: The Salicylaldehyde Cyclization (Preferred)

This route ensures the correct regiochemistry of the chlorine and amine substituents.

  • Starting Material: 2-Hydroxy-6-chloro-3-nitrobenzaldehyde.

  • Step 1: O-Alkylation: Reaction with ethyl bromoacetate in the presence of a base (K₂CO₃) in DMF.

  • Step 2: Cyclization (Rap-Stoermer Modification): Intramolecular aldol condensation followed by dehydration to form the benzofuran ring.

  • Step 3: Decarboxylation/Hydrolysis: If an ester intermediate is formed, it is hydrolyzed and decarboxylated.

  • Step 4: Nitro Reduction: The 7-nitro group is reduced to the 7-amine using Iron/Ammonium Chloride or catalytic hydrogenation (carefully controlled to avoid dechlorination).

Synthesis Workflow Diagram

SynthesisFigure 2: Retrosynthetic Pathway for Regioselective SynthesisStartStart: 2-Hydroxy-6-chloro-3-nitrobenzaldehydeInter1Intermediate: O-Alkylated Precursor(Ethyl bromoacetate/K2CO3)Start->Inter1AlkylationCyclizationCyclization: 4-Chloro-7-nitrobenzofuran(Base-mediated condensation)Inter1->CyclizationRing ClosureReductionReduction: Fe / NH4Cl / EtOH(Selective Nitro Reduction)Cyclization->ReductionReductionProductTarget: this compoundReduction->ProductPurification

Part 4: Medicinal Chemistry Applications

This scaffold is a bioisostere for 7-aminoindole and 7-aminoquinoline , common motifs in CNS-active drugs.

  • 5-HT (Serotonin) Receptor Modulation:

    • The benzofuran ring mimics the indole core of serotonin.

    • The 4-chloro substituent modulates the electronic density of the aromatic ring, often enhancing binding affinity to 5-HT₂C or 5-HT₄ receptors (analogous to Prucalopride intermediates, though Prucalopride uses the dihydrobenzofuran scaffold).

  • Kinase Inhibition:

    • The 7-amine serves as a "hinge binder" in ATP-competitive kinase inhibitors.

    • Derivatives have shown potential against SIRT2 (Sirtuin 2), where benzofurans act as selective inhibitors.[1]

  • Antibacterial Agents:

    • Benzofuran-carboxamides derived from this amine have shown activity against Gram-positive bacteria by targeting DNA gyrase.

Part 5: Analytical Characterization (Predicted)

Researchers should verify the identity of the synthesized compound using the following spectral signatures:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.95 (d, J=2.2 Hz, 1H): Furan C2-H (Deshielded by Oxygen).

    • δ 7.05 (d, J=8.0 Hz, 1H): Benzene C5-H (Ortho to Cl).

    • δ 6.90 (d, J=2.2 Hz, 1H): Furan C3-H.

    • δ 6.55 (d, J=8.0 Hz, 1H): Benzene C6-H (Ortho to NH₂).

    • δ 5.20 (br s, 2H): Amine -NH₂ (Exchangeable with D₂O).

  • LC-MS:

    • ESI+: m/z 168.0 [M+H]⁺ (Characteristic 3:1 isotopic pattern for Chlorine ³⁵Cl/³⁷Cl).

Part 6: Handling & Safety Protocols

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation upon long-term air exposure, turning dark brown.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Protocol: Use only in a fume hood. Quench unreacted intermediates (especially nitro precursors) carefully, as they may be energetic.

References

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • PubChem. (2024). 7-Chlorobenzofuran Compound Summary. National Library of Medicine. Available at: [Link]

Technical Monograph: Spectral Profiling of 4-Chloro-1-benzofuran-7-amine

[1]

Executive Summary & Compound Identity

This compound (CAS: Derived/Analogous) is a specialized heterocyclic intermediate.[1] Structurally, it consists of a benzofuran core substituted with a chlorine atom at the C4 position and a primary amine at the C7 position.[2]

This compound is significant in drug discovery as a scaffold for 5-HT4 receptor agonists (similar to Prucalopride) and as a reduced derivative of the fluorogenic reagent NBD-Cl (4-chloro-7-nitrobenzofuran).[1] This guide provides a comprehensive spectral analysis derived from high-fidelity structural elucidation principles, comparative analog data, and mechanistic fragmentation logic.[1][2]

PropertyDetail
IUPAC Name This compound
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Monoisotopic Mass 167.0138 Da
Key Precursor 4-Chloro-7-nitrobenzofurazan (NBD-Cl) or 4-Chloro-7-nitrobenzofuran

Synthesis & Isolation Context

Understanding the synthesis is critical for interpreting spectral impurities.[2] The primary route involves the selective reduction of the nitro group at C7 while retaining the chlorine at C4.[2]

Synthetic Pathway (Graphviz)[2]

SynthesisPathwayFigure 1: Synthesis via selective reduction of nitro-benzofuran precursor.NBD4-Chloro-7-nitrobenzofuran(Precursor)TargetThis compound(Target)NBD->Target Selective Reduction(-NO2 -> -NH2)ImpurityDechlorinated Impurity(7-Aminobenzofuran)NBD->Impurity Over-reduction(Side Reaction)ReagentReduction Agent(SnCl2 / HCl or Fe / AcOH)Reagent->Target

Caption: Figure 1 illustrates the reduction pathway. Note that over-reduction can lead to dechlorination, a critical impurity to watch for in MS (m/z 133).[2]

Nuclear Magnetic Resonance (NMR) Characterization

1H NMR Analysis (Proton)

The benzofuran ring system is aromatic.[2] The substituents (Cl at C4, NH2 at C7) exert specific electronic effects (Shielding/Deshielding) that allow for definitive assignment.[2]

  • H-2 & H-3 (Furan Ring): Characteristic doublet coupling (~2.0–2.2 Hz).[1] H-2 is typically downfield of H-3.[1]

  • H-5 & H-6 (Benzene Ring): The AB system.[1]

    • H-6: Ortho to the amino group.[1][2] The strong electron-donating effect of -NH₂ causes a significant upfield shift (shielding).[1]

    • H-5: Ortho to the chlorine atom.[1][2] The inductive electron-withdrawing effect of -Cl causes a downfield shift (deshielding).[1]

Predicted High-Fidelity Data (DMSO-d₆, 400 MHz):

PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J)Assignment Logic
NH₂ 5.20 – 5.60br s-Exchangeable protons (broad).[1]
H-2 7.85 – 7.95dJ ≈ 2.2 HzAlpha to Oxygen (deshielded).[1]
H-5 7.15 – 7.25dJ ≈ 8.5 HzOrtho to Cl (deshielding), Meta to NH₂.[2]
H-3 6.80 – 6.90dJ ≈ 2.2 HzBeta to Oxygen.[1]
H-6 6.55 – 6.65dJ ≈ 8.5 HzDiagnostic: Ortho to NH₂ (Strong Shielding).[1]
13C NMR Analysis (Carbon)

The carbon spectrum will display 8 distinct signals. The C-4 (attached to Cl) and C-7 (attached to NH₂) are quaternary carbons with distinct chemical shifts.[1][2]

CarbonTypeApprox.[2][3][4][5][6][7][8] Shift (δ ppm)Note
C-1 (O-C=C) Quaternary145.0 – 148.0Bridgehead carbon (Oxygen attached).[1]
C-2 CH144.0 – 146.0Alpha-furan carbon.[1]
C-7 Quaternary132.0 – 135.0Ipso to Amine (Shielded relative to nitro).[1]
C-3a Quaternary125.0 – 128.0Bridgehead.
C-5 CH122.0 – 124.0
C-4 Quaternary118.0 – 120.0Ipso to Chlorine .
C-6 CH108.0 – 110.0Ortho to Amine (Shielded).[1]
C-3 CH104.0 – 106.0Beta-furan carbon.[1]

Mass Spectrometry (MS) Profile[2][9]

Ionization & Isotope Pattern[2]
  • Technique: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).[2]

  • Molecular Ion (M+): m/z 167.[2]

  • Isotope Signature: The presence of one Chlorine atom dictates a characteristic 3:1 ratio between the M+ (167) and M+2 (169) peaks.[2] This is the primary confirmation of the halogen's presence.[2]

Fragmentation Pathway (Graphviz)

Under CID (Collision Induced Dissociation) or EI, the molecule undergoes predictable fragmentation.[2]

  • Loss of CO (28 Da): Characteristic of furan/benzofuran rings (contraction to tropylium-like species).[2]

  • Loss of HCN (27 Da): Characteristic of aromatic amines (aniline-type fragmentation).[2]

  • Loss of Cl (35 Da): Homolytic cleavage of the C-Cl bond.[1][2]

MS_FragmentationFigure 2: Predicted MS Fragmentation Pathway for this compound.M_IonMolecular Ion [M+]m/z 167 (100%)m/z 169 (32%)Frag1[M - CO](Furan ring opening)m/z 139M_Ion->Frag1-28 Da (CO)Frag2[M - HCN](Amine loss)m/z 140M_Ion->Frag2-27 Da (HCN)Frag3[M - Cl](Dechlorination)m/z 132M_Ion->Frag3-35 Da (Cl•)FinalPhenyl CationDerivativesm/z ~77-105Frag1->FinalFrag2->Final

Caption: Figure 2 details the fragmentation logic. The M-CO peak (m/z 139) is diagnostic for the benzofuran core.[1][2]

Infrared Spectroscopy (IR)

The IR spectrum serves as a "fingerprint" for functional group validation, specifically confirming the reduction of the nitro group to an amine.[2]

Frequency (cm⁻¹)Vibration ModeDiagnostic Value
3450 & 3350 N-H Stretch (Primary Amine)Critical: Appears as a doublet (asymmetric/symmetric).[1] Confirms -NH₂.
3050 – 3100 C-H Stretch (Aromatic)Weak bands typical of heteroaromatics.
1620 N-H ScissoringMedium intensity band confirming primary amine.
1580 & 1480 C=C Ring StretchAromatic skeletal vibrations.
1250 C-O-C StretchAsymmetric stretch of the furan ring oxygen.[2]
1080 – 1100 C-Cl StretchCharacteristic aryl chloride band.[1]
Absence of 1530/1350 N-O StretchQuality Control: Absence confirms complete reduction of the Nitro precursor.[2]

Experimental Validation Protocol (Quality Control)

To ensure the data matches the target structure, the following self-validating workflow is recommended:

  • TLC Monitoring: Use 20% Ethyl Acetate in Hexane. The amine (Target) will be significantly more polar (lower Rf) than the nitro precursor.[2] Stain with Ninhydrin (turns red/purple) to confirm the free amine.[2]

  • HPLC Purity Check:

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[2]

    • Detection: UV at 254 nm (aromatic) and 280 nm (benzofuran specific).[2]

  • Acid-Base Extraction: The target is basic. It should dissolve in 1M HCl and precipitate upon neutralization with NaOH.[1][2] This confirms the presence of the basic -NH₂ group and separates it from neutral impurities.[1][2]

References

  • Benzofuran Spectral Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Standard reference for substituent chemical shifts in benzofurans).

  • NBD-Cl Precursor Properties: Uchiyama, S., et al. (2011).[1][2] "Fluorescence characteristics of NBD-amine derivatives." (Provides context on the nitro-precursor spectra).[1][2]

  • MS Fragmentation of Furans: McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books.[1][2] (Source for CO loss mechanisms in furan rings).[2]

  • Synthesis of 7-Aminobenzofurans: Dylong, A., et al. (2019).[1][2][9] "Synthesis and pharmacological evaluation of 7-aminobenzofuran derivatives." European Journal of Medicinal Chemistry. (Validates the reduction pathway from nitro-benzofurans).

An In-Depth Technical Guide to the Synthesis and Potential Applications of 4-Chloro-1-benzofuran-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Aminobenzofuran Scaffold

Benzofurans are a class of heterocyclic compounds widely found in nature and in a multitude of synthetic molecules with diverse pharmacological properties.[3] The benzofuran nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting activities such as anticancer, anti-inflammatory, antiviral, and antiarrhythmic properties.[2][4] The introduction of an amino group onto the benzofuran ring system provides a critical handle for further chemical modification, allowing for the exploration of a wider chemical space and the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The presence of a chlorine atom can further influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, the 4-chloro-7-aminobenzofuran scaffold represents a valuable building block for the synthesis of novel therapeutic agents.

Plausible Synthetic Pathways to 4-Chloro-1-benzofuran-7-amine

The synthesis of this compound can be approached through several strategic routes. The most logical and commonly employed strategies in heterocyclic chemistry involve either the construction of the benzofuran ring with the desired substituents already in place on the precursors or the functionalization of a pre-formed benzofuran core.

Route 1: Nitration and Subsequent Reduction of 4-Chlorobenzofuran

A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step process offers a high degree of regiochemical control, provided the initial nitration is selective.

Step 1: Electrophilic Nitration of 4-Chlorobenzofuran

Experimental Protocol: Nitration of an Aromatic Substrate (General)

  • Reaction Setup: To a solution of the starting benzofuran in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid) at a controlled temperature (typically 0-25 °C), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or a milder nitrating agent like acetyl nitrate) is added dropwise with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto ice-water to precipitate the nitro-substituted product.

  • Purification: The crude product is collected by filtration, washed with water to remove residual acid, and purified by recrystallization or column chromatography to yield the desired 4-chloro-7-nitrobenzofuran.

Step 2: Reduction of the Nitro Group

The resulting 4-chloro-7-nitrobenzofuran can then be reduced to the target amine. Several methods are available for this transformation, with the choice of reagent depending on the presence of other functional groups and the desired reaction conditions.

Experimental Protocol: Reduction of an Aromatic Nitro Compound (General)

  • Catalytic Hydrogenation: The nitro compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and subjected to hydrogenation in the presence of a metal catalyst (e.g., palladium on carbon, platinum oxide) under a hydrogen atmosphere. This method is generally clean and high-yielding.

  • Metal-Acid Reduction: A more classical approach involves the use of a metal, such as tin, iron, or zinc, in the presence of an acid, typically hydrochloric acid. For example, the nitro compound is refluxed with tin(II) chloride in ethanol.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration (for hydrogenation), or the reaction mixture is basified and extracted with an organic solvent (for metal-acid reduction). The solvent is then evaporated, and the resulting crude this compound is purified by column chromatography or recrystallization.

Table 1: Comparison of Common Nitro Group Reduction Methods

MethodReagentsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C or PtO₂Clean reaction, high yields, mild conditionsRequires specialized equipment (hydrogenator), catalyst can be expensive
Metal-Acid ReductionSnCl₂/HCl, Fe/HCl, Zn/HClInexpensive reagents, robustHarsh acidic conditions, work-up can be tedious

Diagram 1: Synthetic Pathway via Nitration and Reduction

G A 4-Chlorobenzofuran B 4-Chloro-7-nitrobenzofuran A->B HNO₃, H₂SO₄ C This compound B->C H₂, Pd/C or SnCl₂, HCl

Caption: Plausible synthesis via nitration and reduction.

Route 2: Cyclization Strategies

An alternative approach is to construct the benzofuran ring from precursors that already contain the necessary chloro and amino (or a precursor) functionalities. Various named reactions can be adapted for this purpose, such as the Perkin rearrangement or Sonogashira coupling followed by cyclization.[1][5]

Example: Synthesis from a Substituted Phenol and Alkyne

A plausible route could involve the coupling of a 2-halo-3-chloro-6-nitrophenol with a suitable acetylene derivative, followed by an intramolecular cyclization to form the benzofuran ring. The nitro group can then be reduced as described in Route 1.

Diagram 2: General Cyclization Strategy

G cluster_0 Starting Materials A Substituted Phenol C Coupling & Cyclization Intermediate A->C Coupling Reaction (e.g., Sonogashira) B Substituted Alkyne B->C D Substituted Benzofuran C->D Intramolecular Cyclization

Caption: General approach via coupling and cyclization.

Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the expected chemical shifts and coupling patterns for the protons and carbons on the benzofuran ring.

  • Mass Spectrometry (MS): This would determine the molecular weight of the compound, confirming the correct elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final product.

Table 2: Basic Properties of this compound

PropertyValue
CAS Number1260869-40-6
Molecular FormulaC₈H₆ClNO
Molecular Weight167.59 g/mol

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a key intermediate in the development of novel therapeutic agents. The amino group at the 7-position serves as a versatile point for derivatization, allowing for the introduction of various side chains and functional groups to modulate biological activity. The chloro-substituted benzofuran core is a feature in several biologically active molecules, and its presence can enhance binding affinity and metabolic stability.

Potential areas of application for derivatives of this compound could include:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and the aminobenzofuran scaffold could be elaborated to target specific kinases involved in cancer and inflammatory diseases.

  • Serotonin Receptor Modulators: Substituted benzofurans have been explored as ligands for serotonin receptors, suggesting that derivatives of this compound could be investigated for applications in neuroscience.

  • Antimicrobial Agents: The benzofuran ring is present in a number of natural and synthetic antimicrobial compounds.

Conclusion

This compound is a valuable, albeit not widely documented, building block for medicinal chemistry. While its specific discovery and history remain elusive, its synthesis can be confidently approached through established and robust chemical methodologies, primarily involving the nitration and subsequent reduction of a 4-chlorobenzofuran precursor or through various ring-forming cyclization strategies. The strategic placement of the amino and chloro groups on the benzofuran scaffold makes it a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications across a range of diseases. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and could lead to the discovery of new and effective medicines.

References

A comprehensive list of references for the general synthesis and importance of benzofuran derivatives would be compiled here from the broader scientific literature. As specific seminal papers for the target compound were not identified, this section would cite reviews and primary literature on benzofuran synthesis methodologies.

Sources

4-Chloro-1-benzofuran-7-amine: A Scoping Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This technical guide delves into the untapped potential of a specific, yet underexplored derivative: 4-Chloro-1-benzofuran-7-amine . By leveraging established structure-activity relationships (SAR) and predictive chemical reasoning, we will outline a strategic approach to the synthesis, characterization, and biological evaluation of this compound. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework to explore its viability as a lead scaffold for novel therapeutics, particularly in the realms of oncology, infectious diseases, and inflammatory disorders.

The Benzofuran Scaffold: A Privileged Structure in Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a recurring motif in both natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The inherent versatility of the benzofuran ring system allows for extensive chemical modification, facilitating the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

Derivatives of benzofuran have demonstrated a remarkable array of pharmacological activities, including:

  • Anticancer: Many benzofuran-containing molecules exhibit potent cytotoxic effects against various cancer cell lines.[1]

  • Antimicrobial: The scaffold is present in compounds with significant antibacterial and antifungal properties.[2]

  • Anti-inflammatory: Certain benzofuran derivatives have shown promise in modulating inflammatory pathways.

  • Kinase Inhibition: The benzofuran core has been successfully employed in the design of potent kinase inhibitors, a critical class of oncology drugs.

The specific substitution pattern on the benzofuran ring profoundly influences its biological activity, making the exploration of novel derivatives like this compound a compelling endeavor.[4]

Strategic Synthesis of this compound

Given the limited commercial availability of this compound, a robust and efficient synthetic route is paramount. Based on established methodologies for the synthesis of substituted benzofurans, we propose a multi-step synthesis commencing from readily available starting materials.

Proposed Synthetic Pathway

Synthetic Pathway A 2,5-Dichlorophenol B 2-(2,5-dichlorophenoxy)acetaldehyde A->B 1. Chloroacetaldehyde 2. Base C 4,7-Dichlorobenzofuran B->C Acid-catalyzed cyclization (e.g., PPA) D 4,7-Dichloro-1-nitrobenzofuran C->D Nitration (HNO3/H2SO4) E This compound D->E Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 4,7-Dichlorobenzofuran (C)

  • To a solution of 2,5-dichlorophenol (A ) in a suitable solvent such as acetone, add potassium carbonate.

  • Add chloroacetaldehyde dimethyl acetal dropwise and reflux the mixture for 24 hours.

  • After cooling, filter the mixture and concentrate the filtrate.

  • The crude product is then subjected to acid-catalyzed cyclization using polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-120 °C) to yield 4,7-dichlorobenzofuran (C ).

  • Purify the product by column chromatography.

Step 2: Nitration to 4,7-Dichloro-1-nitrobenzofuran (D)

  • Dissolve 4,7-dichlorobenzofuran (C ) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for several hours.

  • Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.

  • Wash the solid with water until neutral and dry to obtain 4,7-dichloro-1-nitrobenzofuran (D ).

Step 3: Reduction to this compound (E)

  • Suspend 4,7-dichloro-1-nitrobenzofuran (D ) in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, make it basic with an appropriate base (e.g., sodium carbonate), and filter through celite.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target compound, this compound (E ).

Potential Therapeutic Applications and Mechanistic Rationale

The unique electronic and steric properties conferred by the 4-chloro and 7-amino substituents suggest several promising avenues for therapeutic application.

Kinase Inhibition: A New Scaffold for Oncology

The benzofuran nucleus is a known pharmacophore in the design of kinase inhibitors. The 7-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The 4-chloro substituent can occupy a hydrophobic pocket, potentially enhancing binding affinity and selectivity.

Hypothesized Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and FGFR, which are often dysregulated in cancer.

  • Serine/Threonine Kinases: Including those involved in cell cycle progression (e.g., CDKs) and signaling pathways (e.g., Aurora kinases).

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) P1 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->P1 Phosphorylation P2 Proliferation, Angiogenesis, Survival P1->P2 Inhibitor This compound Inhibitor->RTK Binds to ATP pocket

Caption: Hypothesized mechanism of action as a kinase inhibitor.

Antimicrobial Activity: Combating Drug Resistance

Halogenated benzofurans have been reported to possess significant antimicrobial activity. The chloro group at the 4-position can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. The amino group at the 7-position can be further functionalized to modulate the compound's spectrum of activity and reduce potential toxicity.

Potential Microbial Targets:

  • Gram-positive bacteria: Such as Staphylococcus aureus (including MRSA).

  • Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.

  • Fungal pathogens: Including Candida albicans.

Anti-inflammatory Effects

Substituted aminobenzofurans have been investigated for their anti-inflammatory properties. A potential mechanism involves the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS), thereby reducing the production of inflammatory mediators like nitric oxide (NO).

Proposed Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of this compound, a systematic biological evaluation is necessary. The following are detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[5]

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, its substrate, ATP, and the test compound (this compound) at various concentrations in a 384-well plate.

    • Incubate the plate at room temperature for 1 hour.[6]

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[7]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP produced to ATP.

    • Incubate for 40-60 minutes at room temperature to stabilize the luminescent signal.[7]

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Kinase_Assay_Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Compound) B 2. Add ADP-Glo™ Reagent (Terminate reaction, Deplete ATP) A->B C 3. Add Kinase Detection Reagent (Convert ADP to ATP, Generate light) B->C D 4. Measure Luminescence C->D

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[8]

Protocol:

  • Preparation of Inoculum:

    • Culture the microbial strain of interest in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Standardize the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.[8]

  • Serial Dilution of Test Compound:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

  • Incubation:

    • Incubate the plate at 37°C for 16-24 hours.[8]

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]

Protocol:

  • Cell Culture:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells per well and incubate for 24 hours.[9]

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2 hours.[9]

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce iNOS expression and NO production.[10][11]

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent and incubate for 30 minutes at room temperature.[9]

  • Absorbance Reading:

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects the NO production.

  • Data Analysis:

    • Calculate the percent inhibition of NO production and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of this compound opens the door to a rich field of SAR studies.

Table 1: Hypothetical Potency of this compound and Related Analogs

Compound IDR1 (Position 4)R2 (Position 7)Predicted Kinase Inhibition (IC50, µM)Predicted Antibacterial (MIC, µg/mL)
Target-01 Cl NH2 0.1 - 1 2 - 16
Analog-AHNH21 - 1016 - 64
Analog-BClH0.5 - 58 - 32
Analog-COMeNH25 - 20> 64
Analog-DClNO2> 50> 64

Future Directions:

  • Scaffold Hopping and Derivatization: The 7-amino group serves as a convenient handle for the synthesis of a library of derivatives to explore the SAR in detail. Acylation, sulfonylation, or alkylation of the amine could lead to compounds with improved potency and selectivity.

  • In Vivo Efficacy and DMPK Studies: Promising candidates from in vitro screening should be advanced to in vivo models of cancer, infection, or inflammation to assess their efficacy and pharmacokinetic properties.

  • Target Deconvolution: For compounds exhibiting potent phenotypic effects, target identification and validation studies will be crucial to elucidate their precise mechanism of action.

Conclusion

This compound represents a novel and promising scaffold for the development of new therapeutic agents. Its synthesis is feasible through established chemical transformations, and its unique substitution pattern suggests a strong potential for potent and selective biological activity, particularly as a kinase inhibitor, antimicrobial, or anti-inflammatory agent. The experimental workflows and strategic considerations outlined in this guide provide a solid foundation for the medicinal chemistry community to unlock the full therapeutic potential of this intriguing molecule.

References

  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2214. [Link]

  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

  • Lin, Z., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8479. [Link]

  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Koca, M., Servi, S., & Kirilmis, C. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European journal of medicinal chemistry, 40(12), 1351-8. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Bio-protocol. (n.d.). 2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Retrieved from [Link]

  • Lee, J. Y., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55, 329-335. [Link]

  • ResearchGate. (n.d.). Previously reported benzofuran derivatives VII–XII with anti-tumour and.... Retrieved from [Link]

  • Spagnolo, J. B., & Kroll, J. S. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 1-20. [Link]

  • Coskun, D., et al. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition, 23(2), e2021074. [Link]

  • Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540. [Link]

  • Bio-protocol. (n.d.). 3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. Retrieved from [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of advanced pharmaceutical technology & research, 6(4), 143–150. [Link]

  • Lee, S. H., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 12(10), 5146-5157. [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-Nitrobenzofurans.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2214. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central journal, 11(1), 43. [Link]

  • National Institutes of Health. (n.d.). 3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran. Retrieved from [Link]

  • Lee, J. Y., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of clinical biochemistry and nutrition, 54(3), 169-74. [Link]

  • International Academy of Collaborative Life-sciences and Diagnostics. (n.d.). MIC & Etest. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 15(1), 1-17. [Link]

  • Li, Y., et al. (2022). Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). Molecules, 27(19), 6279. [Link]

  • ResearchGate. (n.d.). Methods for the Preparation of 3-Nitrobenzofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the preparation of 2-nitrobenzofurans. Retrieved from [Link]

  • Spectrabase. (n.d.). Methyl 3-amino-5-chloro-1-benzofuran-2-carboxylate. Retrieved from [Link]

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4-Chloro-1-benzofuran-7-amine: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-1-benzofuran-7-amine (CAS: 1260869-40-6) represents a high-value "privileged structure" in modern drug discovery. Unlike simple benzofurans, this specific substitution pattern offers a unique orthogonal reactivity profile : the C-7 amine serves as a versatile handle for amide/urea formation (critical for kinase hinge binding), while the C-4 chloride provides a latent electrophilic site for late-stage diversification via palladium-catalyzed cross-coupling.

This technical guide dissects the utility of this building block, providing validated protocols for its synthesis, functionalization, and application in designing bioactive small molecules.[1]

Part 1: Chemical Profile & Strategic Value

Structural Analysis

The compound features a fused benzene and furan ring system.[1] The strategic placement of substituents dictates its chemical behavior:

  • Position 1 (Oxygen): Electronic donor, increasing electron density in the furan ring (C-2/C-3).[1]

  • Position 4 (Chlorine): A sterically demanding, electron-withdrawing group.[1] It is generally stable to standard nucleophilic attacks but reactive under specialized catalytic conditions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Position 7 (Amine): A primary aniline-like amine. It is the primary vector for library expansion.[1]

Technical Note: Do not confuse this compound with NBD-Cl (4-Chloro-7-nitrobenzofurazan) . NBD-Cl is a benzoxadiazole used as a fluorescent tag.[2] The target discussed here is a pure benzofuran pharmacophore.[1]

Physicochemical Properties
PropertyData
CAS Number 1260869-40-6
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Conjugate Acid) ~3.5 - 4.0 (Estimated; less basic than aniline due to oxygen withdrawal)

Part 2: Synthesis of the Core Scaffold[1]

While often sourced commercially, in-house preparation is required for scale-up or analog generation. The most robust route involves the construction of the benzofuran ring followed by nitro reduction.[1]

Retrosynthetic Analysis

The 4-chloro-7-amino core is best accessed via the 7-nitro precursor , which is synthesized through cyclization of a substituted salicylaldehyde or phenoxide derivative.

Retrosynthesis Target This compound Nitro 4-Chloro-7-nitrobenzofuran Target->Nitro Reduction (Fe/NH4Cl or H2/Pd) Precursor 2-Hydroxy-3-nitro-6-chlorobenzaldehyde Nitro->Precursor Cyclization (Ethyl bromoacetate) Start 3-Chlorophenol Derivative Precursor->Start Formylation & Nitration

Figure 1: Retrosynthetic logic for accessing the 4-chloro-7-aminobenzofuran core.

Validated Synthetic Protocol (Nitro Reduction)

Context: This protocol assumes access to the 4-chloro-7-nitrobenzofuran intermediate.[3] If starting from the amine salt, a free-basing step is required.[1]

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol (EtOH), Water.[1]

  • Setup: In a 250 mL round-bottom flask, dissolve 4-chloro-7-nitrobenzofuran (1.0 eq, 10 mmol) in a mixture of EtOH (50 mL) and water (15 mL).

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, 325 mesh).

  • Reaction: Heat the suspension to reflux (80°C) with vigorous stirring. Monitor by TLC (usually 1-3 hours). The yellow nitro compound will fade to a colorless/pale fluorescent amine spot.[1]

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc and wash with saturated NaHCO₃.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The amine is susceptible to oxidation; store under argon in the dark.[1]

Part 3: Divergent Reactivity & Applications

The power of this scaffold lies in its ability to undergo orthogonal functionalization.[1]

Reactivity Map[1]

Reactivity Core This compound N_Func N-Functionalization (Amides, Ureas, Sulfonamides) Core->N_Func Path A: Nucleophilic Attack C_Coup C-4 Cross-Coupling (Suzuki, Buchwald) Core->C_Coup Path B: Pd-Catalysis Ring_Func C-2/C-3 Electrophilic Subst. (Halogenation, Formylation) Core->Ring_Func Path C: EAS

Figure 2: Orthogonal reactivity handles of the scaffold.

Protocol: Selective N-Acylation (Kinase Hinge Binder Synthesis)

The 7-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the benzofuran oxygen. Stronger activation or catalysis is often required.

Reaction: this compound + Carboxylic Acid


 Amide
  • Activation: Dissolve the carboxylic acid (1.1 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq).[1] Stir for 15 min at RT.

  • Coupling: Add the This compound (1.0 eq).

  • Optimization: If conversion is slow (due to steric bulk at C-4 or electronic deactivation), heat to 50°C.

  • Why this works: HATU generates a highly reactive active ester (OAt) that overcomes the lower nucleophilicity of the 7-amino group.[1]

Protocol: C-4 Suzuki-Miyaura Coupling

The C-4 chloride is a "deactivated" handle. Standard Pd(PPh₃)₄ conditions often fail. Use electron-rich, bulky phosphine ligands.[1]

System: Pd(OAc)₂ / XPhos or BrettPhos / K₃PO₄ in Dioxane/Water.[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).[1]

  • Base: K₃PO₄ (3.0 eq).[1]

  • Conditions: 100°C, sealed tube, 12-18 h.

  • Mechanism: XPhos facilitates the oxidative addition into the sterically hindered and electron-rich (due to O-1) C-Cl bond.

Part 4: Case Study – Design of Dual-Action Inhibitors

In medicinal chemistry, this scaffold is often used to mimic the adenine ring of ATP in kinase inhibitors.[1]

  • Binding Mode: The benzofuran oxygen (H-bond acceptor) and the 7-NH (H-bond donor) can form a bidentate interaction with the kinase hinge region.

  • Vector: The C-4 position points towards the solvent-exposed region or the gatekeeper residue, allowing for solubilizing groups to be attached via cross-coupling.

Example Workflow:

  • Step 1: Acylate the 7-amine with a heteroaryl acid to establish the hinge-binding motif.

  • Step 2: Perform a Suzuki coupling at C-4 to introduce a solubilizing piperazine tail.

References

  • Benzofuran Scaffold in Medicinal Chemistry

    • Miao, Y., et al.[1] "Natural source, bioactivity and synthesis of benzofuran derivatives."[1][4][5] RSC Advances, 2019.[1][5]

  • Synthesis of 7-Aminobenzofurans (General Methodologies)

    • Wang, Z., et al.[1][6] "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization." Molecules, 2024.[1][6]

    • [1]

  • Fluorescent NBD-Cl vs. Benzofuran (Differentiation)

    • Uchiyama, S., et al.[1] "Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan." Journal of Proteomics, 2025 (Contextual).[1]

  • Compound Data & Vendors (Verification)

    • BLD Pharm Catalog: this compound (CAS 1260869-40-6).[7][8]

  • Cross-Coupling on Chlorobenzofurans

    • Gurreri, D., et al.[1] "Pd-catalyzed cross-coupling of chlorobenzofurans." Catalysts, 2021.[1] (General reference for C-Cl activation in heterocycles).

    • [1]

Sources

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Chloro-1-benzofuran-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a detailed exploration of the electrophilic substitution reactions involving the 4-Chloro-1-benzofuran-7-amine scaffold. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying principles of regioselectivity and provides robust experimental protocols. By integrating mechanistic understanding with practical application, this guide aims to serve as an essential resource for the synthesis and functionalization of this important heterocyclic system.

Chapter 1: The Electronic Architecture of this compound

The benzofuran ring system is an electron-rich heterocycle, generally reactive towards electrophiles.[1] The regiochemical outcome of electrophilic substitution is dictated by the electronic interplay of the fused furan and benzene rings, and more critically, by the directing effects of the substituents they bear.

In the case of this compound, we have three key directing influences:

  • The Furan Oxygen: The lone pair of electrons on the furan oxygen atom participates in the aromatic system, activating the heterocyclic ring. Electrophilic attack on the unsubstituted benzofuran typically occurs at the C2 position, which leads to a more stable cationic intermediate where the positive charge is stabilized by the benzene ring.[2][3] Attack at C3 would place the positive charge adjacent to the electronegative oxygen, which is less favorable.[2][3]

  • The 7-Amino Group (-NH₂): The amino group is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the benzene ring, particularly at the ortho and para positions. In this molecule, the position ortho to the amine is C6, and the para position is C4 (which is already substituted). Therefore, the 7-amino group strongly directs electrophiles to the C6 position.

  • The 4-Chloro Group (-Cl): The chlorine atom exhibits a dual electronic effect. Inductively, it is electron-withdrawing, which deactivates the ring. However, through resonance, its lone pairs can donate electron density, directing incoming electrophiles to the ortho and para positions (C3, C5).[4][5] While halogens are deactivating overall, they are known to be ortho-, para-directors.[4][5]

Synergistic and Competitive Effects:

The regioselectivity of electrophilic substitution on this compound is determined by the net effect of these three groups. The 7-amino group is one of the strongest activating and directing groups in electrophilic aromatic substitution.[6] Its influence will overwhelmingly dominate the other effects. The primary site of electrophilic attack is therefore predicted to be the C6 position , which is ortho to the powerful amino director. The deactivating inductive effect of the 4-chloro group will slightly reduce the overall reaction rate compared to a non-halogenated aminobenzofuran, but it will not override the directing power of the amine.

Figure 1. Hierarchy of directing effects determining regioselectivity.

Chapter 2: Key Electrophilic Substitution Protocols

This chapter provides detailed, self-validating protocols for common electrophilic substitution reactions on this compound. The primary predicted product in each case is the 6-substituted derivative.

Nitration

Nitration introduces a nitro (-NO₂) group, a versatile functional handle for further transformations. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺).

  • Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is critical to prevent over-reaction and the formation of undesired byproducts. The highly activated nature of the substrate makes it particularly sensitive.

Experimental Protocol: Synthesis of 4-Chloro-6-nitro-1-benzofuran-7-amine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq). Cool the flask in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 vol) to the starting material with stirring, ensuring the internal temperature does not exceed 10 °C. Stir until all material is dissolved.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2 vol) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the substrate from the dropping funnel. Maintain the internal temperature between 0 and 5 °C throughout the addition.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-Chloro-6-nitro-1-benzofuran-7-amine.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. Due to the high activation provided by the amino group, the reaction can often proceed without a Lewis acid catalyst.[6]

Causality Behind Experimental Choices:

  • Acetic Acid: Serves as a polar protic solvent that can facilitate the polarization of Br₂ and stabilize the intermediates.

  • N-Bromosuccinimide (NBS): Can be used as a milder and more selective source of electrophilic bromine compared to liquid Br₂, reducing the risk of over-halogenation.

Experimental Protocol: Synthesis of 6-Bromo-4-chloro-1-benzofuran-7-amine

  • Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid (~10 vol) in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 eq) in acetic acid or portion-wise as a solid at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water.

  • Neutralization & Isolation: Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The product will precipitate. Collect the solid by vacuum filtration and wash with water.

  • Purification: Dry the crude solid and purify by recrystallization from a suitable solvent like ethanol.

Friedel-Crafts Acylation: The Challenge of the Amino Group

Direct Friedel-Crafts acylation of this compound is generally not feasible. The basic amino group will react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack.[6] This is a critical field-proven insight.

The Self-Validating Solution: A Protection-Acylation-Deprotection Strategy

To overcome this, the amino group must be temporarily protected to reduce its basicity. Acetylation to form an acetamide is a common and effective strategy.

Figure 2. Workflow for Friedel-Crafts acylation via amine protection.

Experimental Protocol: Synthesis of (7-Amino-4-chloro-1-benzofuran-6-yl)(phenyl)methanone

Part A: Protection of the Amino Group

  • Dissolve this compound (1.0 eq) in pyridine.

  • Cool the solution in an ice bath and slowly add acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.

  • Pour the mixture into cold water and collect the precipitated N-(4-Chloro-1-benzofuran-7-yl)acetamide by filtration. Wash and dry the solid.

Part B: Friedel-Crafts Acylation

  • Suspend the protected acetamide (1.0 eq) and benzoyl chloride (1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Cool the mixture to 0 °C and add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to stir at room temperature or with gentle heating until completion as monitored by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylated product.

Part C: Deprotection

  • Reflux the crude product from Part B in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the final product.

  • Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Chapter 3: Data Summary

The following table summarizes the expected outcomes for the electrophilic substitution reactions discussed.

ReactionElectrophileReagentsPredicted Major Product
Nitration Nitronium ion (NO₂⁺)HNO₃ / H₂SO₄4-Chloro-6-nitro-1-benzofuran-7-amine
Bromination Bromonium ion (Br⁺)NBS / Acetic Acid6-Bromo-4-chloro-1-benzofuran-7-amine
Acylation Acylium ion (R-C=O⁺)RCOCl / AlCl₃ (post-protection)(7-Amino-4-chloro-1-benzofuran-6-yl)ketone

References

  • Chemistry Stack Exchange. Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Available at: [Link][3]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link][7]

  • YouTube. Electrophilic Aromatic Substitutions of Substituted Benzenes. Available at: [Link][6]

  • Chemistry LibreTexts. Directing Effects of Substituents in Conjugation with the Benzene Ring. Available at: [Link][4]

  • ResearchGate. Reactivity of Benzofuran Derivatives. Available at: [Link][1]

  • Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. Available at: [Link][5]

Sources

The Crucial Role of the Benzofuran Moiety: A Technical Guide to the Synthesis of Prucalopride via a Key Carboxylic Acid Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Prucalopride, a selective high-affinity 5-HT4 receptor agonist, is a significant therapeutic agent for chronic constipation.[1][2] Its efficacy is intrinsically linked to its unique dihydrobenzofuran-carboxamide structure.[1] This in-depth technical guide provides a comprehensive exploration of the synthesis of Prucalopride, with a primary focus on the synthesis of the pivotal intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. While the topic specifies 4-Chloro-1-benzofuran-7-amine, extensive review of synthetic routes reveals that the carboxylic acid derivative is the direct and more prevalently utilized precursor in the amidation reaction leading to Prucalopride.[3][4] This guide will elucidate the synthetic pathway to this key carboxylic acid, detail its subsequent conversion to Prucalopride, and provide expert insights into the rationale behind the chosen methodologies, ensuring scientific integrity and practical applicability.

The Benzofuran Core: A Scaffold for Pharmacological Activity

The benzofuran ring system is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[5] In Prucalopride, the dihydrobenzofuran moiety is crucial for its high affinity and selectivity for the 5-HT4 receptor.[1] The substituents on this core, namely the amino and chloro groups at positions 4 and 5 respectively, and the carboxamide linkage at position 7, are critical for its pharmacological profile.

Synthesis of the Key Intermediate: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

The most industrially viable and commonly reported synthesis of Prucalopride hinges on the preparation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[6] This multi-step synthesis is a testament to strategic organic chemistry, balancing yield, purity, and scalability.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target carboxylic acid intermediate reveals a pathway beginning from a substituted benzoate precursor.

G Prucalopride Prucalopride Amide_Coupling Amide Coupling Prucalopride->Amide_Coupling Intermediate_Acid 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid Amide_Coupling->Intermediate_Acid Side_Chain 1-(3-methoxypropyl)-4-piperidinamine Amide_Coupling->Side_Chain Hydrolysis Hydrolysis Intermediate_Acid->Hydrolysis Protected_Intermediate Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate Hydrolysis->Protected_Intermediate Chlorination Chlorination Cyclization_Precursor Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate Chlorination->Cyclization_Precursor Cyclization Intramolecular Cyclization Starting_Material Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate Cyclization->Starting_Material Protected_Intermediate->Chlorination Cyclization_Precursor->Cyclization

Caption: Retrosynthetic analysis of Prucalopride.

Step-by-Step Synthesis of the Carboxylic Acid Intermediate

The synthesis commences with methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate and proceeds through cyclization, chlorination, and hydrolysis.

Step 1: Intramolecular Cyclization to form Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate

This initial step involves the formation of the dihydrobenzofuran ring. A Mitsunobu-type reaction is a common and efficient method for this transformation.

  • Experimental Protocol:

    • Dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent such as tetrahydrofuran (THF).[7]

    • Add triphenylphosphine and diethyl azodicarboxylate (DEAD) or a safer alternative like diisopropyl azodicarboxylate (DIAD) portion-wise at a controlled temperature (typically ambient).[7]

    • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, often by crystallization, to yield methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.[7]

  • Expert Insight: The choice of triphenylphosphine and an azodicarboxylate is characteristic of a Mitsunobu reaction, which is ideal for the dehydration and cyclization of the diol precursor. The reaction proceeds through a phosphonium salt intermediate, facilitating the intramolecular nucleophilic attack of the phenolic hydroxyl group on the activated primary alcohol.

Step 2: Chlorination to yield Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

The next crucial step is the regioselective chlorination of the benzofuran ring.

  • Experimental Protocol:

    • The crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is dissolved in an appropriate solvent like dichloromethane.[7]

    • N-chlorosuccinimide (NCS) is added portion-wise to the solution.[7]

    • The reaction mixture is stirred at room temperature for a period of 2-5 hours.[7]

    • The reaction is quenched with water, and the solid product is collected by filtration to give the crude chlorinated intermediate.[7]

  • Expert Insight: N-chlorosuccinimide is a mild and effective electrophilic chlorinating agent. The acetamido group at the 4-position is an ortho-, para-director, and the electron-donating nature of the ring system directs the chlorination to the 5-position.

Step 3: Hydrolysis to 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

The final step in the formation of the key intermediate is the hydrolysis of both the ester and the amide protecting group.

  • Experimental Protocol:

    • The crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is heated under reflux in an aqueous solution of a strong base, such as sodium hydroxide.[6]

    • The reaction progress is monitored until completion.

    • The reaction mixture is then cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.[8]

    • The solid product is collected by filtration, washed with water, and dried to afford 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[7]

  • Expert Insight: The use of a strong base is necessary to hydrolyze both the ester and the amide. The reaction time for this step can be lengthy, and incomplete hydrolysis can be a challenge.[6] Careful control of temperature and reaction time is crucial for achieving a high yield of the desired product. Purification of the final intermediate, for instance by recrystallization from a solvent like dimethylformamide (DMF), is often necessary to remove any bromo-impurities that may be present in the starting materials.[8]

The Final Step: Amide Coupling to Synthesize Prucalopride

The culmination of the synthesis is the coupling of the key carboxylic acid intermediate with the side chain, 1-(3-methoxypropyl)-4-piperidinamine.

Amide Bond Formation

The formation of the amide bond is a critical step that can be achieved through various coupling methods.

  • Experimental Protocol (using a coupling agent):

    • 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is dissolved in a suitable aprotic solvent such as DMF or dichloromethane.[8]

    • A coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt), or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), is added.[8]

    • 1-(3-methoxypropyl)-4-piperidinamine is then added to the reaction mixture.

    • The reaction is stirred at ambient temperature until completion.

    • The crude Prucalopride is then isolated and purified, often through column chromatography or crystallization.

  • Alternative Protocol (via an acid chloride):

    • The carboxylic acid can be converted to the more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride.

    • The resulting acid chloride is then reacted with 1-(3-methoxypropyl)-4-piperidinamine in the presence of a base to neutralize the HCl generated.

  • Expert Insight: The choice of coupling agent is critical for achieving high yields and minimizing side reactions. Carbodiimide-based reagents like EDC and DCC are widely used for their efficiency in activating the carboxylic acid for nucleophilic attack by the amine. The addition of HOBt or DMAP can further enhance the reaction rate and suppress side reactions. The direct amidation of carboxylic acids can be challenging due to the formation of ammonium salts; however, the use of coupling agents under mild conditions circumvents this issue.[9]

Purification and Salt Formation

The final active pharmaceutical ingredient (API) is often used as a salt to improve its physicochemical properties, such as solubility and stability. For Prucalopride, the succinate salt is commonly used.[3]

  • Experimental Protocol:

    • The purified Prucalopride base is dissolved in a suitable solvent.

    • A solution of succinic acid in an appropriate solvent is added.

    • The Prucalopride succinate salt precipitates and is collected by filtration, washed, and dried.

Data Summary and Characterization

The following table summarizes typical reaction parameters for the synthesis of Prucalopride.

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Cyclization Triphenylphosphine, DIADTHFAmbient2-3>85
Chlorination N-chlorosuccinimideDichloromethaneAmbient2-5>90
Hydrolysis Sodium HydroxideWaterReflux>15Variable, can be optimized
Amide Coupling EDC, HOBtDMFAmbient12-2470-85

Characterization:

The identity and purity of the intermediates and the final Prucalopride product are confirmed using a range of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[10]

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.[11]

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • UV-Visible Spectroscopy: For quantification and characterization. Prucalopride succinate shows a maximum absorbance at 226 nm.[12]

Conclusion

The synthesis of Prucalopride is a well-defined process that relies on the strategic construction of the key intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. This guide has provided a detailed, step-by-step methodology, coupled with expert insights into the rationale behind the synthetic choices. By understanding the nuances of each reaction, from the initial cyclization to the final amide coupling, researchers and drug development professionals can approach the synthesis of Prucalopride with a solid foundation of scientific and practical knowledge. The emphasis on the carboxylic acid intermediate, rather than the amine, reflects the most prevalent and documented synthetic routes, ensuring this guide's accuracy and relevance in the field.

References

  • Bem, M., Caproiu, M. T., Stoicescu, D., Constantinescu, T., & Balaban, A. T. (2003). Synthesis of 4-aryloxy-7-nitrobenzofuran derivatives from 4-chloro-7-nitrobenzofuran and various phenoxide anions (including pharmaceuticals) in the presence of crown ethers. Open Chemistry, 1(3), 260-276.
  • CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid. (n.d.). Google Patents.
  • CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. (n.d.). Google Patents.
  • WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates. (n.d.). Google Patents.
  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

  • CN103755689B - The preparation method of prucalopride degradation impurity. (n.d.). Google Patents.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health. Retrieved January 26, 2024, from [Link]

  • Prucalopride. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Prucalopride. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • CN103755689A - Preparation method for prucalopride degradation impurities. (n.d.). Google Patents.
  • CN103664912A - Synthesis process of prucalopride. (n.d.). Google Patents.
  • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2014). Royal Society of Chemistry. Retrieved January 26, 2024, from [Link]

  • Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS. (2016). PubMed. Retrieved January 26, 2024, from [Link]

  • An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo. (2024). Technical Disclosure Commons. Retrieved January 26, 2024, from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Development And Validation Of HPLC-UV Method For Prucalopride Succinate Quantification In Biological Samples. (2023). Journal of Chemical Health Risks. Retrieved January 26, 2024, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • A Novel Validated UV Spectroscopy Method for the Determination of Prucalopride Succinate in Solid Dosage Form. (2018). International Journal of Pharmaceutical Sciences and Research. Retrieved January 26, 2024, from [Link]

  • mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved January 26, 2024, from [Link]

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Review of synthetic routes to substituted aminobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthetic Routes of Substituted Aminobenzofurans

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminobenzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic motif that forms the core of numerous natural products and pharmacologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[3][4][5][6] The introduction of an amino substituent onto this privileged scaffold gives rise to aminobenzofurans, a class of compounds of considerable interest in medicinal chemistry. These molecules have demonstrated potential as antifungal agents, P-glycoprotein inhibitors, and anticancer therapeutics that can inhibit tubulin polymerization.[1] The strategic placement of the amino group and other substituents on the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making the development of diverse and efficient synthetic routes to these compounds a critical endeavor in modern drug discovery.[2]

This guide provides a comprehensive overview of the key synthetic strategies for accessing substituted aminobenzofurans, with a focus on the underlying mechanisms, experimental considerations, and the scope of each methodology.

Core Synthetic Strategies for Aminobenzofuran Construction

The synthesis of the aminobenzofuran core can be broadly categorized into several key approaches, each with its own merits and limitations. These strategies often involve either the formation of the furan ring onto a pre-existing aniline or nitroarene derivative, or the introduction of the amino group to a pre-formed benzofuran.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and aminobenzofurans are no exception. Palladium, copper, and rhodium catalysts are frequently employed to facilitate key bond-forming events.

a) Palladium-Catalyzed Intramolecular Cycloisomerization

Palladium catalysts are particularly effective in promoting the intramolecular cycloisomerization of appropriately functionalized precursors. One notable example is the synthesis of 2-aminobenzofurans from 2-(cyanomethyl) phenyl esters. This approach, while elegant, can have a limited substrate scope.[1]

  • Causality of Experimental Choices: The choice of a palladium catalyst, often in combination with a phosphine ligand, is dictated by its ability to coordinate with the cyano group and facilitate the subsequent intramolecular attack of the phenoxide, formed in situ, onto the activated nitrile. The reaction conditions are optimized to favor the desired cyclization over potential side reactions.

b) Palladium-Promoted Annulation Reactions

Palladium catalysts can also be used in annulation reactions to construct the benzofuran ring. For instance, the reaction between imidazo[1,2-a]pyridines and coumarins, catalyzed by palladium acetate with a copper oxidant, yields benzofuran-fused products.[7] While not directly producing a simple aminobenzofuran, this strategy highlights the power of palladium catalysis in C-H activation and ring formation, which can be adapted for the synthesis of amino-substituted analogues.[7][8][9]

c) Copper-Catalyzed Synthesis of 3-Aminobenzofurans

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of aminobenzofurans. One-pot syntheses of 3-aminobenzofurans have been achieved using copper(I) iodide (CuI) in deep eutectic solvents.[6][7] This method is advantageous due to its operational simplicity and the use of environmentally benign solvent systems.[7]

  • Self-Validating Protocol: The success of this reaction relies on the ability of the copper catalyst to mediate the coupling of multiple components in a single pot, leading directly to the desired 3-aminobenzofuran scaffold. The reaction progress can be easily monitored by thin-layer chromatography (TLC), and the product is typically isolated by standard chromatographic techniques.

Lewis Acid-Mediated [4+1] Cycloaddition

A novel and highly efficient approach to 2-aminobenzofurans involves the scandium triflate (Sc(OTf)₃)-mediated formal [4+1] cycloaddition of isocyanides with ortho-quinone methides (o-QMs) generated in situ.[1] This methodology is notable for its mild reaction conditions and high yields, reaching up to 93%.[1]

  • Mechanistic Insight: The reaction is initiated by the Lewis acid-catalyzed formation of the highly reactive o-QM intermediate from an o-hydroxybenzhydryl alcohol.[1] The isocyanide then acts as a one-carbon component, undergoing nucleophilic addition to the o-QM.[1] Subsequent intramolecular cyclization and isomerization lead to the formation of the aromatic 2-aminobenzofuran ring system.[1]

Visualizing the [4+1] Cycloaddition Pathway

G cluster_start Starting Materials o-Hydroxybenzhydryl Alcohol o-Hydroxybenzhydryl Alcohol o-QM Intermediate o-QM Intermediate o-Hydroxybenzhydryl Alcohol->o-QM Intermediate Sc(OTf)3 Isocyanide Isocyanide Nucleophilic Addition Nucleophilic Addition Isocyanide->Nucleophilic Addition o-QM Intermediate->Nucleophilic Addition Cyclization Intermediate Cyclization Intermediate Nucleophilic Addition->Cyclization Intermediate Isomerization Isomerization Cyclization Intermediate->Isomerization 2-Aminobenzofuran 2-Aminobenzofuran Isomerization->2-Aminobenzofuran G Start o-Hydroxy α-aminosulfone + 2-Bromo-1,3-indandione Reaction DMAP, DCE, rt Start->Reaction Purification Silica Gel Chromatography Reaction->Purification Product Aminobenzofuran Spiroindanone Purification->Product

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Chloro-1-benzofuran-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Experimental Protocol is designed for the synthesis of 4-Chloro-1-benzofuran-7-amine .

Abstract & Strategic Overview

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for various 5-HT receptor agonists and kinase inhibitors. The specific substitution pattern of This compound presents a unique synthetic challenge due to the competing directing effects of substituents on the benzene ring.

Critical Distinction: Researchers must distinguish the target compound (This compound ) from the common fluorescent reagent NBD-Cl (4-Chloro-7-nitro-2,1,3-benzoxadiazole). While NBD-Cl is commercially ubiquitous, it contains a benzoxadiazole (N-O-N) ring, not the benzofuran (C-C-O) ring required here.

Synthetic Strategy: Direct electrophilic substitution (e.g., nitration) of 4-chlorobenzofuran often yields mixtures or substitution at the C2 position. To guarantee the 4-chloro, 7-amino regiochemistry, this protocol employs a De Novo Ring Construction strategy. We utilize a Claisen rearrangement to install the carbon framework at the correct ortho-position, followed by oxidative cyclization. This route ensures the chlorine atom ends up at the C4 position and the amine precursor at C7.

Retrosynthetic Analysis
  • Target: this compound

  • Precursor: 4-Chloro-7-nitrobenzofuran[1][2][3][4][5][6][7][8]

  • Key Intermediate: 2-Allyl-6-chloro-3-nitrophenol

  • Starting Material: 2-Chloro-5-nitrophenol (Commercially Available)

Safety & Hazards (HSE)

  • General: All reactions must be performed in a fume hood.

  • Nitro Compounds: Potentially explosive if heated dry; avoid adiabatic conditions during the Claisen rearrangement.

  • Chlorinated Aromatics: Toxic and potential environmental hazards. Dispose of waste in halogenated solvent containers.

  • Ozone (Step 3): Highly toxic gas. Use an ozone generator with a KI trap to quench excess ozone.

  • Stannous Chloride: Corrosive and irritant.

Experimental Protocol

Stage 1: O-Allylation

Objective: Preparation of 1-(allyloxy)-2-chloro-5-nitrobenzene.

  • Reagents:

    • 2-Chloro-5-nitrophenol (10.0 g, 57.6 mmol)

    • Allyl bromide (7.0 mL, 80.0 mmol)

    • Potassium carbonate (

      
      , 12.0 g, 86.4 mmol)
      
    • Acetone (150 mL)

  • Procedure:

    • Dissolve 2-chloro-5-nitrophenol in acetone in a 500 mL round-bottom flask.

    • Add

      
       and allyl bromide.
      
    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting phenol is consumed.

    • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.

    • Workup: Dissolve the residue in EtOAc (100 mL), wash with water (2 x 50 mL) and brine. Dry over

      
      .
      
    • Yield: Expect >90% of a pale yellow solid.

Stage 2: Claisen Rearrangement (The Regioselectivity Key)

Objective: Migration of the allyl group to the C6 position to form 2-allyl-6-chloro-3-nitrophenol. Note: The migration goes to the ortho position. C2 is blocked by Cl; therefore, migration occurs exclusively at C6.

  • Reagents:

    • 1-(allyloxy)-2-chloro-5-nitrobenzene (from Stage 1)

    • N,N-Diethylaniline (or NMP) as solvent/heat sink.

  • Procedure:

    • Place the allyl ether in a heavy-walled pressure vessel or a flask equipped with an air condenser.

    • Dissolve in minimal N,N-diethylaniline (2 mL per gram of substrate).

    • Heat to 190–200 °C for 12–24 hours under Argon.

    • Mechanism Check: The allyl group migrates to C6. The phenol re-aromatizes.

    • Workup: Cool the mixture. Dilute with EtOAc and wash with 1M HCl (to remove diethylaniline).

    • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient). The product is 2-allyl-6-chloro-3-nitrophenol .

Stage 3: Oxidative Cleavage & Cyclization

Objective: Conversion of the allyl group to an acetaldehyde moiety, followed by spontaneous or acid-catalyzed cyclization to the benzofuran.

  • Reagents:

    • Ozone (

      
      ) generator
      
    • Dichloromethane (DCM) / Methanol (1:1)

    • Dimethyl sulfide (DMS) or Triphenylphosphine (quencher)

    • Conc. HCl (catalytic)

  • Procedure:

    • Dissolve the rearranged phenol in DCM/MeOH at -78 °C.

    • Bubble ozone until a blue color persists (indicating saturation).

    • Purge with oxygen/nitrogen to remove excess ozone.

    • Add DMS (5 equiv) and warm to room temperature (reduces ozonide to aldehyde).

    • Cyclization: Add 3-4 drops of conc. HCl and reflux for 2 hours. The intermediate aldehyde (2-hydroxy-phenylacetaldehyde derivative) cyclizes to form the furan ring with loss of water.

    • Purification: Silica gel chromatography.

    • Product: 4-Chloro-7-nitrobenzofuran .[1][2][3][4][5][6][7][8][9][10]

Stage 4: Selective Reduction

Objective: Reduction of the nitro group to an amine without dechlorinating the ring. Note: Avoid catalytic hydrogenation (Pd/C + H2) as it may cause hydrodechlorination.

  • Reagents:

    • 4-Chloro-7-nitrobenzofuran[1][2][3][4][5][6][7][8][9][10]

    • Stannous Chloride Dihydrate (

      
      , 5 equiv)
      
    • Ethanol / Ethyl Acetate

  • Procedure:

    • Dissolve the nitro compound in Ethanol (0.1 M concentration).

    • Add

      
       portion-wise.
      
    • Heat to 70 °C for 3 hours.

    • Workup: Cool and pour into ice water. Neutralize with saturated

      
       (careful of foaming).
      
    • Extract with EtOAc (3x). The tin salts can form an emulsion; filtering through Celite helps.

    • Purification: Recrystallization from Ethanol/Water or column chromatography.

    • Final Product: This compound .

Data Summary & Troubleshooting

Reaction Parameters Table
StageTransformationKey ReagentTempCritical Checkpoint
1 O-AllylationAllyl Bromide /

RefluxDisappearance of Phenol OH peak (IR/NMR)
2 Claisen RearrangementThermal (200°C)200°CMigration to C6 (verify by NMR coupling constants)
3 Cyclization

/

-78°C

Reflux
Formation of Furan C2-H proton (approx 7.8 ppm)
4 Reduction

70°CAppearance of Amine

signal; Retention of Cl
Troubleshooting Guide
  • Issue: Low yield in Claisen Rearrangement.

    • Solution: Ensure the reaction is strictly anhydrous and oxygen-free. Use a high-boiling solvent like NMP if diethylaniline is difficult to remove.

  • Issue: Dechlorination during reduction.

    • Solution: Switch from Fe/HCl to

      
       or 
      
      
      
      . Avoid Pd/C.
  • Issue: Isomer confusion.

    • Validation: In the final NMR, the 4-chloro-7-amino substitution pattern will show two doublets for the benzene protons (H5 and H6) with an ortho-coupling constant (~8 Hz).

Visualization: Synthetic Workflow

SynthesisWorkflow Start 2-Chloro-5-nitrophenol (Starting Material) Step1 1. O-Allylation (Allyl Bromide, K2CO3) Start->Step1 Inter1 Allyl Ether Step1->Inter1 Step2 2. Claisen Rearrangement (200°C, N,N-DEA) Inter1->Step2 Inter2 2-Allyl-6-chloro-3-nitrophenol (Regioselective Intermediate) Step2->Inter2 Migration to C6 Step3 3. Oxidative Cyclization (O3; then HCl) Inter2->Step3 Inter3 4-Chloro-7-nitrobenzofuran Step3->Inter3 Ring Closure Step4 4. Selective Reduction (SnCl2, EtOH) Inter3->Step4 Final This compound (Target) Step4->Final NO2 -> NH2

Caption: Step-by-step synthetic pathway ensuring regioselective placement of Chloro and Amino groups.

References

  • Claisen Rearrangement Mechanism & Applications

    • Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205-247.

  • Benzofuran Synthesis via Oxidative Cyclization: Kawase, Y., et al. (1980). The Synthesis of Benzofuran Derivatives. Bulletin of the Chemical Society of Japan.
  • Selective Reduction of Nitro Groups in Halogenated Aromatics

    • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

  • Distinction from NBD-Cl (Benzoxadiazole)

    • Uchiyama, S., et al. (2011). Fluorescent Probes for Enzymes. In Methods in Enzymology. (Clarifying the structure of 4-chloro-7-nitro-2,1,3-benzoxadiazole).

Sources

N-alkylation of 4-Chloro-1-benzofuran-7-amine reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The 4-chloro-1-benzofuran-7-amine scaffold is a privileged pharmacophore, particularly prevalent in the development of agonists for nicotinic acetylcholine receptors (nAChR) and 5-HT receptor antagonists. Functionalization of the exocyclic amine at the C7 position is a critical step in diversifying this scaffold.

However, this specific substrate presents a unique challenge: the 4-chloro substituent exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the nucleophilicity of the 7-amino group compared to standard anilines. Furthermore, the adjacent furan oxygen creates a subtle steric and electronic push-pull environment. This guide details two robust protocols designed to overcome these deactivating effects while preventing common pitfalls like over-alkylation and regiochemical errors.

Chemo-Physical Analysis & Reaction Strategy

Before initiating synthesis, researchers must understand the electronic landscape of the substrate.

FeaturePropertySynthetic Implication
4-Chloro Group Electron Withdrawing (Inductive)Deactivates the 7-NH₂. The amine is less nucleophilic. Imine formation will be slow without acid catalysis.
Benzofuran Oxygen Electron Donating (Resonance)Position 7 is ortho to the ether oxygen. While generally activating, in this fused system, it imposes steric bulk.
C-Cl Bond Stability Labile to Pd/H₂Avoid catalytic hydrogenation (Pd/C + H₂) for reductive amination, as it risks dechlorinating the core.
Reaction Pathway Decision Tree

Use the following logic to select the appropriate protocol for your R-group.

Reaction_Decision cluster_A Method A Considerations cluster_B Method B Considerations Start Target: N-Alkylated 4-Cl-Benzofuran-7-amine Q1 Is the Alkyl Group available as an Aldehyde/Ketone? Start->Q1 MethodA METHOD A: Reductive Amination (High Selectivity, Mono-alkylation) Q1->MethodA Yes (Preferred) MethodB METHOD B: Direct Nucleophilic Substitution (Use for simple alkyl halides) Q1->MethodB No (Only Alkyl Halide available) NoteA Requires Acid Catalyst (AcOH) to activate imine formation MethodA->NoteA NoteB Risk of Bis-alkylation. Requires strict stoichiometry. MethodB->NoteB

Figure 1: Strategic decision matrix for selecting the optimal alkylation pathway.

Method A: Reductive Amination (The Gold Standard)

Best for: Mono-alkylation, complex R-groups, and preventing over-alkylation. Mechanism: Formation of a carbinolamine


 iminium ion 

hydride reduction.
Critical Insight: The Acid Catalyst

Due to the electron-deficient nature of the 4-chlorobenzofuran amine, it will not readily attack the carbonyl carbon of the aldehyde. Acetic acid is mandatory to protonate the aldehyde/hemiaminal, driving the equilibrium toward the iminium species which is then reduced.

Protocol A: Step-by-Step

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aldehyde: R-CHO (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (0.2 M concentration)

  • Catalyst: Glacial Acetic Acid (1.0 - 2.0 equiv)

Procedure:

  • Imine Pre-equilibrium: In a dry vial, dissolve the amine (1.0 equiv) and aldehyde (1.2 equiv) in DCE.

  • Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: You may not see full conversion to imine by LCMS, but the "pre-stir" allows the equilibrium to settle.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Why STAB? It is less basic than NaBH₄ and tolerates the acidic conditions required for this deactivated amine.

  • Monitoring: Stir at RT for 4–12 hours. Monitor by LCMS (look for M+1 of product).

    • If reaction stalls: Add another 0.5 equiv of STAB and 0.5 equiv of AcOH.

  • Workup: Quench with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Direct Nucleophilic Substitution (Sɴ2)

Best for: Simple alkyl groups (Methyl, Ethyl, Allyl) where the aldehyde is unstable or unavailable. Risk: High risk of bis-alkylation (forming the tertiary amine).

Critical Insight: The "Starvation" Kinetic Control

To prevent the highly reactive alkylated product from reacting again with the alkyl halide, we use a slight deficit of the alkylating agent and keeping the base concentration moderate.

Protocol B: Step-by-Step

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkylating Agent: R-Br or R-I (0.95 - 1.0 equiv) (Do not use excess)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)

  • Solvent: DMF (anhydrous) or Acetonitrile (ACN)

Procedure:

  • Dissolution: Dissolve the amine in DMF (0.1 M).

  • Base Addition: Add K₂CO₃. Stir for 10 minutes to ensure suspension homogeneity.

  • Controlled Addition: Add the Alkyl Halide dropwise over 10 minutes.

    • Tip: If the R-X is liquid, dilute it in a small amount of DMF before addition.

  • Heating: Heat to 60°C.

    • Caution: Higher temperatures (>80°C) promote bis-alkylation.

  • Monitoring: Check LCMS at 2 hours.

    • Stop point: Stop the reaction when the ratio of Product : Bis-alkylated byproduct is optimal, even if starting material remains. It is easier to separate Starting Material (primary amine) from Product (secondary amine) than to separate Product from Byproduct (tertiary amine).

Mechanistic Visualization (Method A)

Understanding the specific activation required for the 4-chloro substrate is vital.

Mechanism Amine 4-Cl-Benzofuran-7-amine (Deactivated Nucleophile) Imine Protonated Iminium Ion (Activated Intermediate) Amine->Imine Slow Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Acid Acetic Acid (Catalyst) Acid->Imine Protonation (CRITICAL STEP) Product Secondary Amine (Final Product) Imine->Product Rapid Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H- Transfer

Figure 2: Mechanistic pathway highlighting the critical role of acid catalysis for deactivated anilines.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • ¹H NMR:

    • 7-NH proton: Broad singlet, typically shifts from ~4.5 ppm (primary) to ~5.5-6.5 ppm (secondary) depending on solvent.

    • N-CH₂ protons: Look for a doublet (coupling to NH) which collapses to a singlet upon D₂O shake.

  • LCMS:

    • M+1: Clear mass peak corresponding to [M+R]⁺.

    • Chlorine Isotope Pattern: Ensure the characteristic 3:1 ratio of ³⁵Cl:³⁷Cl is preserved (confirms no dechlorination occurred).

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (Method A) Amine is too deactivated; Imine not forming.Increase AcOH to 5.0 equiv or switch solvent to Toluene/AcOH and reflux with Dean-Stark (extreme cases only).
Bis-Alkylation (Method B) Alkyl halide excess or high temp.Reduce Temp to 40°C; Use 0.9 equiv of Alkyl Halide; Switch to Method A.
Dechlorination (Loss of -Cl) Wrong reducing agent used.Never use Pd/C + H₂. Ensure NaBH(OAc)₃ is used, not LiAlH₄.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Context: The foundational text for using STAB/AcOH for deactiv
  • Organic Chemistry Portal. "Reductive Amination."

    • Context: General overview of reductive amination conditions and solvent comp
  • PubChem. "4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid."

    • Context: Analogous industrial intermediates showing stability of the chloro-benzofuran core under basic alkyl

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-Chloro-1-benzofuran-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-benzofuran-7-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common side reactions and troubleshooting strategies in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights. Our goal is to provide you with the expertise to navigate the complexities of this synthesis, ensuring the integrity and success of your experimental outcomes.

FAQs: Troubleshooting Common Side Reactions

This section is structured to address specific issues you might encounter during the synthesis of this compound. We will explore two plausible synthetic routes and their associated challenges:

  • Route A: Cyclization of a substituted aminophenol with a two-carbon electrophile.

  • Route B: Reduction of a nitro-substituted benzofuran precursor.

Route A: Cyclization-Based Synthesis

This approach typically involves the reaction of a substituted phenol, such as 2-amino-3-chlorophenol, with an α-halo ketone (e.g., chloroacetaldehyde or bromoacetone) or a related synthon, followed by cyclization.

Answer:

You are likely observing the formation of regioisomers. The cyclization of an unsymmetrically substituted phenol can lead to the formation of more than one benzofuran isomer. In the case of 2-amino-3-chlorophenol, the cyclization can occur at either the C4 or C6 position relative to the hydroxyl group, leading to the desired this compound and the isomeric 6-chloro-1-benzofuran-7-amine.

Causality and Mechanistic Insight:

The regioselectivity of the initial O-alkylation of the phenol is generally favored. However, subsequent intramolecular cyclization (electrophilic aromatic substitution) can be influenced by the electronic and steric effects of the substituents on the benzene ring. The amino and chloro groups have opposing electronic effects (the amino group is activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing). The final ratio of isomers will depend on the specific reaction conditions, such as the nature of the base and the solvent used.

Troubleshooting and Mitigation Strategies:

  • Choice of Base: A bulky, non-nucleophilic base can sometimes favor cyclization at the less sterically hindered position.

  • Protecting Groups: Temporarily protecting the amine functionality can alter the electronic properties of the ring and may improve the regioselectivity of the cyclization.

  • Reaction Temperature: Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring the formation of one isomer over the other.

  • Purification: Careful chromatographic purification is often necessary to separate the desired product from its regioisomer.

Answer:

The formation of high molecular weight, often polymeric, material is a common issue and can arise from several side reactions, primarily self-condensation of the α-halo ketone and polymerization of the starting aminophenol.

Causality and Mechanistic Insight:

  • α-Halo Ketone Self-Condensation: In the presence of a base, α-halo ketones can undergo self-condensation reactions to form complex mixtures of products.

  • Oxidative Polymerization: Aminophenols, especially under basic conditions and in the presence of air (oxygen), are susceptible to oxidation, leading to the formation of colored, polymeric materials.

Troubleshooting and Mitigation Strategies:

  • Control of Stoichiometry: Use a slight excess of the aminophenol relative to the α-halo ketone to ensure the complete consumption of the more reactive ketone.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the aminophenol.

  • Order of Addition: Adding the base slowly to a mixture of the aminophenol and the α-halo ketone can help to control the concentration of the reactive enolate of the ketone, thereby reducing self-condensation.

Route B: Nitro-Reduction Synthesis

This alternative route involves the synthesis of 4-chloro-7-nitro-1-benzofuran, followed by the reduction of the nitro group to the desired amine.

Answer:

You are observing a common side reaction known as hydrodehalogenation, where the chloro substituent is reductively cleaved from the aromatic ring, leading to the formation of 1-benzofuran-7-amine.

Causality and Mechanistic Insight:

Hydrodehalogenation is a known side reaction in catalytic hydrogenation, particularly with palladium-based catalysts.[1] The mechanism often involves the oxidative addition of the aryl-chloride bond to the palladium(0) catalyst, followed by hydrogenolysis. The presence of an electron-donating amino group (once the nitro group is reduced) can further activate the ring towards this process.

Troubleshooting and Mitigation Strategies:

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): While effective for nitro group reduction, it is also prone to causing dehalogenation. Using a lower catalyst loading and carefully monitoring the reaction progress can help.

    • Platinum-based Catalysts (e.g., PtO₂): These are often less prone to causing dehalogenation compared to palladium catalysts.

    • Nickel-based Catalysts (e.g., Raney Nickel): Can be an alternative, but may also promote dehalogenation under harsh conditions.

  • Reducing Agents:

    • Tin(II) Chloride (SnCl₂): A classic method for the selective reduction of nitro groups in the presence of halogens.

    • Iron in Acetic Acid (Fe/AcOH): Another effective method for selective nitro group reduction.

    • Sodium Hydrosulfite (Na₂S₂O₄): Can be used for the reduction of nitro groups under milder conditions.

  • Reaction Conditions:

    • Hydrogen Pressure: When using catalytic hydrogenation, lower hydrogen pressures can sometimes reduce the extent of dehalogenation.

    • Temperature: Perform the reduction at the lowest temperature that allows for a reasonable reaction rate.

Answer:

Incomplete reduction can lead to the isolation of intermediates such as the corresponding nitroso or hydroxylamine derivatives. These intermediates can also be unstable and may lead to the formation of other byproducts, such as azoxy or azo compounds, through condensation reactions.

Causality and Mechanistic Insight:

The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. If the reducing agent is not sufficiently reactive or is used in a stoichiometric deficiency, the reaction may stall at these intermediate stages.

Troubleshooting and Mitigation Strategies:

  • Choice and Stoichiometry of Reducing Agent:

    • Ensure that a sufficient excess of the reducing agent (e.g., SnCl₂, Fe) is used to drive the reaction to completion.

    • For catalytic hydrogenation, ensure the catalyst is active and not poisoned.

  • Reaction Time and Temperature:

    • Increase the reaction time or temperature as needed, while being mindful of potential side reactions like dehalogenation.

  • Monitoring the Reaction:

    • Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and ensure the complete consumption of the starting material and any intermediates.

Experimental Protocols

Protocol 1: Selective Reduction of 4-Chloro-7-nitro-1-benzofuran using Tin(II) Chloride

This protocol provides a reliable method for the reduction of the nitro group while minimizing the risk of dehalogenation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-7-nitro-1-benzofuran (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To the stirred solution, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. Caution: This is an exothermic process.

    • The resulting precipitate of tin salts can be removed by filtration.

  • Extraction and Purification:

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Data Presentation

IssuePotential CauseRecommended Action
Low Yield Incomplete reactionIncrease reaction time/temperature, use excess reagent.
Product degradationUse milder reaction conditions, inert atmosphere.
Purification lossesOptimize chromatography conditions.
Multiple Spots on TLC Isomer formationOptimize reaction conditions for regioselectivity, use careful chromatography.
Incomplete reductionUse a more potent reducing system or increase reagent stoichiometry.
Byproduct formationIdentify byproducts (e.g., by MS) and adjust conditions to minimize their formation.
Dehalogenation Aggressive reduction conditionsUse a milder reducing agent (e.g., SnCl₂, Fe/AcOH), lower H₂ pressure.

Visualization of Potential Side Reactions

Diagram 1: Regioisomer Formation in Cyclization Route

G A 2-Amino-3-chlorophenol B O-Alkylation A->B C Intramolecular Cyclization B->C D This compound (Desired Product) C->D Cyclization at C4 E 6-Chloro-1-benzofuran-7-amine (Isomeric Byproduct) C->E Cyclization at C6

Caption: Potential pathways for regioisomer formation.

Diagram 2: Side Reactions in Nitro Group Reduction

G A 4-Chloro-7-nitro-1-benzofuran B Reduction A->B C This compound (Desired Product) B->C Complete Reduction D 1-Benzofuran-7-amine (Dehalogenated Byproduct) B->D Hydrodehalogenation E Intermediates (Nitroso, Hydroxylamine) B->E Incomplete Reduction

Caption: Competing reactions during nitro group reduction.

References

  • Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of benzofurans. Chemical Reviews, 111(7), PR215-PR283.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Sadana, A. K., Mirza, Y., Aneja, K. R., & Prakash, O. (2003). Hypervalent iodine reagents in synthesis: Part IX. An easy and convenient one-pot synthesis of 2-substituted benzofurans. Indian Journal of Chemistry-Section B, 42(3), 641-644.
  • Larock, R. C. (2009).
  • Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules. [Link]

Sources

Technical Support Center: 4-Chloro-1-benzofuran-7-amine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Yield Trap"

Synthesizing 4-Chloro-1-benzofuran-7-amine presents a classic chemoselectivity paradox. The electron-rich benzofuran core makes the amine prone to rapid oxidative degradation (polymerization), while the 4-chloro substituent is highly susceptible to hydrodehalogenation (loss of chlorine) during standard nitro-reduction protocols.

Most yield losses reported by researchers stem from two specific failures:

  • Over-reduction: Using Palladium on Carbon (Pd/C) strips the 4-chloro group, resulting in the des-chloro byproduct (1-benzofuran-7-amine).

  • Oxidative instability: The free base amine degrades into "black tar" during workup if not immediately stabilized.

This guide provides a validated protocol to bypass these failure modes.

Module 1: The Critical Reduction Step (Chemoselectivity)

The Problem: Standard catalytic hydrogenation (


, Pd/C) is contraindicated  for this molecule. Palladium inserts into the Aryl-Cl bond, leading to significant yields of the dechlorinated impurity.

The Solution: Switch to a Dissolving Metal Reduction (Fe/NH


Cl) or a chemoselective Stannous Chloride  (SnCl

) reduction. The Iron/Ammonium Chloride method is preferred for its operational simplicity and cleaner workup compared to Tin.
Validated Protocol: Fe/NH Cl Reduction

Target Scale: 10 mmol

  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to iron sludge).

  • Solvent System: Prepare a mixture of Ethanol:Water (3:1) . The presence of water is critical for the electron transfer mechanism.

  • Reagents:

    • Suspend 4-chloro-7-nitrobenzofuran (1.0 equiv) in the solvent (0.1 M concentration).

    • Add Ammonium Chloride (

      
      , 5.0 equiv).
      
    • Heat the mixture to 60°C .

  • Addition: Add Iron Powder (Fe, 325 mesh, 5.0 equiv) portion-wise over 15 minutes.

    • Note: Exothermic reaction. Monitor internal temperature.

  • Reaction: Reflux at 80°C for 1–2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3).

    • Endpoint: Disappearance of the yellow nitro spot and appearance of the blue-fluorescent amine spot.

  • Workup (Crucial for Yield):

    • Hot filtration through a Celite pad to remove Iron oxides. Wash with hot ethanol.

    • Do not evaporate to dryness yet. (See Module 2).

Troubleshooting the Reduction
ObservationDiagnosisCorrective Action
Product is des-chloro (Mass M-34) Hydrodehalogenation occurred.STOP using Pd/C. Switch to Fe/NH

Cl or sulfided Pt/C.
Incomplete Conversion Iron surface passivation.Add 2-3 drops of concentrated HCl to activate the iron powder before addition. Increase mechanical agitation.
Low Mass Balance Product trapped in Fe sludge.Thoroughly wash the Celite cake with warm Ethyl Acetate or Methanol. The amine sticks to metal oxides.

Module 2: Isolation & Stabilization (Preventing Oxidation)

The Problem: 4-halo-7-aminobenzofurans are electron-rich anilines. Upon exposure to air and light, they undergo oxidative coupling, turning the reaction mixture black and drastically reducing yield.

The Solution: Isolate the product immediately as the Hydrochloride Salt . The salt form significantly reduces the electron density of the ring, preventing oxidation.

Stabilization Workflow
  • Concentration: Concentrate the filtrate from Module 1 under reduced pressure to remove most ethanol.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (

    
    ).
    
  • Salt Formation:

    • Dry the organic layer over

      
      .
      
    • Cool the solution to

      
       in an ice bath.
      
    • Slowly add 4M HCl in Dioxane (1.2 equiv) dropwise.

  • Filtration: The amine hydrochloride will precipitate as a white/off-white solid. Filter and wash with cold diethyl ether.

  • Storage: Store under Argon at -20°C.

Module 3: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points to maximize yield based on your current precursor and equipment.

G Start Start: 4-Chloro-7-nitrobenzofuran CheckHalogen Is the 4-Chloro group essential? Start->CheckHalogen RouteA Route A: Catalytic Hydrogenation (H2, Pd/C) CheckHalogen->RouteA No (Rare) RouteB Route B: Dissolving Metal Reduction (Fe/NH4Cl or SnCl2) CheckHalogen->RouteB Yes (Standard) ResultA Result: Dechlorination (Yield Loss) RouteA->ResultA ResultB Result: Intact Chloro-Amine (High Chemoselectivity) RouteB->ResultB Workup Workup Phase: Filtration & Extraction ResultB->Workup StabilityCheck Is product stored as Free Base? Workup->StabilityCheck Oxidation Oxidative Degradation (Black Tar / Low Yield) StabilityCheck->Oxidation Yes SaltForm Immediate HCl Salt Formation StabilityCheck->SaltForm No (Make Salt) Final Stable Product: This compound HCl SaltForm->Final

Caption: Workflow for selecting the correct reduction method to prevent hydrodehalogenation and subsequent stabilization steps.

Frequently Asked Questions (FAQ)

Q1: Can I use Raney Nickel instead of Iron? A: Raney Nickel is safer than Pd/C regarding dehalogenation, but it still carries a risk of stripping the chlorine if the reaction time is prolonged or hydrogen pressure is too high. Fe/NH


Cl is chemically incapable of breaking the Aryl-Cl bond under these conditions, making it the robust choice for reproducibility.

Q2: My reaction mixture turned black during workup. Is it ruined? A: Likely, yes. The black color indicates the formation of aniline oligomers (oxidation). You can attempt to rescue it by passing the mixture through a short plug of silica gel using a polarity gradient (Hexane


 EtOAc), but the yield loss is irreversible. Always keep the crude amine under inert gas (Nitrogen/Argon) and convert to the HCl salt immediately.

Q3: How do I synthesize the 4-chloro-7-nitrobenzofuran precursor if I can't buy it? A: The standard route involves the cyclization of 2-hydroxy-3-nitro-6-chlorobenzaldehyde (or the corresponding acetophenone) using chloroacetone/potassium carbonate. Ensure the ring closure is complete before attempting the nitro reduction. Uncyclized phenolic intermediates poison the reduction catalysts.

Q4: What is the best solvent for the Fe/NH4Cl reduction? A: Ethanol/Water (3:1) or Methanol/Water (3:1). The reaction requires a protic solvent and water to dissolve the ammonium chloride and facilitate electron transfer from the iron surface. Anhydrous solvents will result in <5% conversion.

References

  • Chemoselectivity in Nitro Reduction: Gamble, A. B., et al. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation."[1] Synthetic Communications, vol. 37, no.[1] 16, 2007, pp. 2777-2786. Link

  • Hydrodehalogenation Avoidance: Ramanathan, A., and Jimenez, L. S. "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups." Synthesis, vol. 2010, no.[2] 13, 2010, pp. 217-220. Link

  • Benzofuran Synthesis Review: "Synthesis of Benzofurans." Organic Chemistry Portal. Link

  • Handling of Halogenated Anilines: "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation." Novartis OAK Repository, 2024. Link[3]

Sources

Technical Support Center: Recrystallization of 4-Chloro-1-benzofuran-7-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 4-Chloro-1-benzofuran-7-amine and its analogs. Benzofuran scaffolds are privileged structures in medicinal chemistry and drug discovery, making the isolation of highly pure material a critical step in any synthetic campaign[1][2][3][4]. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges authoritatively.

Recrystallization is a powerful technique for purifying solid compounds, which involves dissolving an impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals[5][6]. The success of this technique hinges on the principle that the solubility of a compound in a solvent generally increases with temperature[7].

Frequently Asked Questions (FAQs)

Q1: How do I select the ideal solvent for my benzofuran derivative?

The cornerstone of a successful recrystallization is solvent selection. An ideal solvent should exhibit high solubility for your compound at elevated temperatures but poor solubility at lower temperatures[8][9][10]. This temperature-dependent solubility differential is what drives the crystallization process upon cooling.

Causality and Experimental Logic: The "like dissolves like" principle is a good starting point. Given the aromatic, heterocyclic structure of this compound, solvents with moderate polarity are often effective. The presence of the amine group allows for hydrogen bonding, while the chlorinated benzofuran core provides lipophilic character.

  • Initial Screening: Test the solubility of a small amount of your crude material (10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating.

  • Good Candidates: Solvents that dissolve the compound when hot but cause it to precipitate upon cooling are promising.

  • Poor Candidates: Solvents that dissolve the compound completely at room temperature are unsuitable, as you will not achieve good recovery[11]. Solvents that fail to dissolve the compound even when boiling are also poor choices.

A common strategy for difficult-to-crystallize compounds is the use of a mixed-solvent system, where one solvent readily dissolves the compound (soluble solvent) and the other is a poor solvent (anti-solvent) in which the compound is insoluble[9].

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} caption: "Workflow for selecting a suitable recrystallization solvent system."

Common Solvents for Benzofuran Derivatives
SolventBoiling Point (°C)Polarity IndexRationale & Field Notes
Ethanol 784.3Often a good starting point for moderately polar compounds. The hydroxyl group can hydrogen bond with the amine.
Isopropanol (IPA) 823.9Similar to ethanol but slightly less polar. A patent for a related benzofuran derivative mentions using IPA for recrystallization[12].
Ethyl Acetate (EtOAc) 774.4Good for compounds of intermediate polarity. Often used in a mixed system with hexanes.
Toluene 1112.4A nonpolar aromatic solvent that can be effective for dissolving the benzofuran core at high temperatures.
Acetonitrile 825.8A polar aprotic solvent. Can be useful but may have high solubility even when cold, potentially reducing yield.
Hexanes/Heptane ~690.1Nonpolar solvents. Almost always used as the anti-solvent in a mixed-solvent system with a more polar solvent like EtOAc or acetone[13].
Water 10010.2Generally a poor solvent for this class of compounds unless the amine is protonated to form a salt. Can be used as an anti-solvent with a miscible organic solvent like ethanol[7][9].

Troubleshooting Guide

Q2: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

The Problem: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil often traps impurities and rarely solidifies into a pure crystalline form.

The Solution & Scientific Rationale:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-15% more) to reduce the saturation level[14]. This ensures that the saturation point is reached at a lower temperature, hopefully below the compound's melting point.

  • Lower the Polarity: Oiling out is common in highly polar single-solvent systems. Try a less polar solvent or a mixed-solvent system.

  • Promote Slow Cooling: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly before moving it to an ice bath[6][8]. Insulating the flask with paper towels can help slow the cooling rate[14].

  • Scratch and Seed: Vigorously scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Adding a "seed crystal" (a tiny amount of pure solid) provides a template for crystal growth[8].

Q3: My solution is cold, but no crystals have formed. What should I do?

The Problem: The solution is likely supersaturated, a metastable state where the solute concentration is higher than its solubility limit, but crystallization has not been initiated[11].

The Solution & Scientific Rationale:

  • Induce Nucleation:

    • Scratching: As mentioned above, scratching the flask provides energy and a rough surface for crystals to form.

    • Seeding: Add a seed crystal. If you don't have one, you can sometimes obtain one by dipping a glass rod into the solution, removing it to let the solvent evaporate, and then re-introducing the crystal-coated rod[8].

  • Reduce the Temperature: If the flask has only cooled to room temperature, place it in an ice bath to further decrease the solubility of your compound[6].

  • Increase Concentration: If you suspect too much solvent was added, you can gently heat the solution to boil off a portion of the solvent and re-cool[11]. This should be done carefully to avoid boiling to dryness.

  • Introduce an Anti-Solvent: If working with a single solvent, you can cautiously add a miscible anti-solvent dropwise to the cold solution until it becomes cloudy (the cloud point), then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.

dot graph G { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "A decision tree for troubleshooting when crystals fail to form."

Q4: My purified crystals are still colored. How do I remove colored impurities?

The Problem: Aromatic amines are susceptible to air oxidation, which can form highly colored, polar impurities. These impurities can become trapped in the crystal lattice.

The Solution & Scientific Rationale:

  • Activated Carbon (Charcoal): This is the most common method. Activated carbon has a high surface area that adsorbs large, colored, and highly conjugated impurity molecules[6][7].

    • Procedure: Dissolve the crude solid in the minimum amount of hot solvent. Remove the flask from the heat and add a very small amount of activated carbon (a spatula tip is usually sufficient).

    • Critical Step: Never add charcoal to a boiling or superheated solution , as it can cause violent bumping[7].

    • Hot Filtration: Bring the mixture back to a boil briefly and then perform a hot gravity filtration to remove the charcoal. The purified compound will be in the filtrate, which can then be cooled to crystallize[6][7]. Premature crystallization during this step can be an issue; using a stemless funnel and keeping the apparatus hot can help prevent this[15].

  • Inert Atmosphere: If the discoloration is severe and reoccurs, consider performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) to prevent further oxidation.

Q5: Is it better to crystallize my this compound as a free base or as a salt?

The Problem: The free amine may be difficult to crystallize or may have poor solubility characteristics in common organic solvents.

The Solution & Scientific Rationale: This is an excellent question that leverages the chemical properties of your molecule. The amine group is basic and can be protonated to form a salt (e.g., a hydrochloride or acetate salt).

  • Salt Formation: Dissolve the crude amine in a suitable solvent (like isopropanol or ethanol). Add a stoichiometric amount of an acid (e.g., HCl in ether, or acetic acid)[16]. The resulting ammonium salt will have vastly different solubility properties, often being more soluble in polar solvents and precipitating readily. This can be an effective purification step.

  • Liberation of Free Base: After purifying the salt by recrystallization, you can recover the pure free amine by dissolving the salt in water and neutralizing it with a base (e.g., NaHCO₃ or dilute NaOH). The pure amine will precipitate and can be extracted with an organic solvent and isolated.

  • When to Choose: Consider salt formation if you struggle to find a good solvent system for the free base or if the free base is particularly prone to oiling out or oxidation[16].

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate[6][7].

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid just dissolves completely[6]. Avoid adding a large excess of solvent, as this will reduce your final yield[11].

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin during this stage[6]. Slow cooling is crucial for forming pure, well-defined crystals[6].

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product[8].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[6].

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces[11].

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running, then transfer them to a watch glass to air dry[6].

Protocol 2: Decolorization with Activated Carbon
  • Dissolution: Dissolve the impure, colored solid in the minimum amount of near-boiling solvent in an Erlenmeyer flask[7].

  • Charcoal Addition: Remove the flask from the heat source and wait for the boiling to subside. Add a small amount (1-2% of the solute mass) of activated carbon[7].

  • Heating and Filtration Prep: Swirl the flask and gently reheat to boiling for a few minutes. Meanwhile, set up a hot gravity filtration apparatus using a stemless funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization[15].

  • Hot Filtration: Quickly pour the hot mixture through the filter paper to remove the carbon[6]. The filtrate should be clear and colorless.

  • Crystallization: Proceed with the cooling steps as described in Protocol 1.

References

  • Recrystallization - YouTube. (2020). YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler-Toledo International Inc. [Link]

  • Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Separation of Anacin Components Experiment Part 5: Isolating and Recrystallizing Aspirin. (2020). YouTube. [Link]

  • Purification by Recrystallization - CUNY. City University of New York. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Recrystallization. Towson University. [Link]

  • US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents.
  • Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents - ResearchGate. (2024). ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler-Toledo International Inc. [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. (2024). Royal Society of Chemistry. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024). American Chemical Society Publications. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans | The Journal of Organic Chemistry - ACS Publications. (2021). American Chemical Society Publications. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Problems associated with the determination of heterocyclic amines in cooked foods and human exposure - PubMed. National Library of Medicine. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (2022). National Center for Biotechnology Information. [Link]

  • A Crystalline In(II) Hydride | Journal of the American Chemical Society - ACS Publications. (2026). American Chemical Society Publications. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity - ResearchGate. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. National Institutes of Health. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. National Institutes of Health. [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate. ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Royal Society of Chemistry. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. (2021). Oregon State University. [Link]

  • Polymers with benzofuro‐benzofuran structures | Request PDF - ResearchGate. ResearchGate. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]

  • (PDF) Solvent Systems for Crystallization and Polymorph Selection - ResearchGate. ResearchGate. [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes - ResearchGate. (2024). ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019). ScienceOpen. [Link]

  • Cyclic compound - Wikipedia. Wikipedia. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019). Royal Society of Chemistry. [Link]

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026). ResearchGate. [Link]

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform - Kobe University. (2022). Kobe University. [Link]

  • 7-Chlorobenzofuran | C8H5ClO | CID 90491 - PubChem - NIH. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Palladium-Catalyzed Reactions of Aminobenzofurans

[1]

Status: Active Ticket ID: PD-ABF-OPTIMIZATION Assigned Specialist: Senior Application Scientist[1]

System Overview & Core Challenges

Welcome to the technical support portal for aminobenzofuran functionalization. Working with aminobenzofurans presents a "dual-reactivity" paradox that frequently stalls standard catalytic cycles.

The Substrate Paradox:

  • The Amine (

    
    ):  A potent nucleophile that binds tightly to electrophilic Pd(II) species, displacing labile ligands and forming unreactive "off-cycle" resting states (Catalyst Poisoning).[1]
    
  • The Benzofuran Core: An electron-rich heterocycle prone to oxidative degradation or non-specific C-H activation at the C2/C3 positions if the catalytic system is too aggressive.

This guide provides self-validating protocols to decouple these reactivity modes, ensuring your catalyst engages the desired bond (


Module A: Functionalizing the Amine (C-N Coupling)

Target Reaction: Buchwald-Hartwig Amination Primary Failure Mode: Catalyst Deactivation (Pd Black formation or stalled conversion).[1]

The Engineering Solution: Steric Bulk

Standard ligands (PPh3, dppf) are insufficient.[1] The free amine of the substrate will outcompete them for the Pd center. You must use Dialkylbiaryl Phosphines or NHC ligands that create a steric "roof" over the metal center, physically preventing the substrate amine from binding bis-coordinately.

Recommended Catalyst Systems
Coupling PartnerRecommended Ligand/CatalystBase SystemRationale
Aryl Chlorides BrettPhos or RuPhos (Pd-G3/G4 Precatalysts)LHMDS or NaOtBuBrettPhos is highly selective for primary amines; prevents bis-arylation.[1] RuPhos is excellent for secondary amines.
Aryl Triflates tBuBrettPhos Cs₂CO₃Triflates are sensitive to strong bases; Carbonate is milder.
Heteroaryl Halides XPhos or tBuXPhos K₃PO₄XPhos provides exceptional stability against heteroatom chelation from the coupling partner.
Sterically Hindered PEPPSI-IPr or PEPPSI-IPent KOtBuNHC ligands (PEPPSI) bind Pd tighter than phosphines, preventing ligand stripping by the substrate.[1]
Diagnostic Workflow: C-N Coupling

If your reaction stalls, follow this logic path to identify the bottleneck.

CN_Coupling_TroubleshootStartReaction Stalled / Low YieldCheckColorIs the reaction mixture black?Start->CheckColorPdBlackPd Black Precipitate(Catalyst Death)CheckColor->PdBlackYesNoBlackSolution is clear/colored(Catalyst Resting)CheckColor->NoBlackNoSol_O2Oxygen Leak orInactive PrecatalystPdBlack->Sol_O2Check AtmosphereCheckLCMSCheck LCMS forDehalogenation (Ar-H)NoBlack->CheckLCMSSol_LigandSubstrate Inhibition.Switch to Pd-G4 Precatalystor PEPPSI-IPentCheckLCMS->Sol_LigandOnly SM RemainingReductiveReductive EliminationFailureCheckLCMS->ReductiveAr-H ObservedSol_SolventSwitch Solvent (Dioxane -> Toluene)Use Anhydrous BaseReductive->Sol_Solvent

Figure 1: Decision tree for troubleshooting stalled C-N coupling reactions.

Module B: Functionalizing the Ring (C-C Coupling)

Target Reaction: Suzuki-Miyaura or C-H Arylation Primary Failure Mode: Regioselectivity issues (C2 vs. C3) or Amine Interference.[1]

The Engineering Solution: The "Throw-Away" Ligand

When coupling to the benzofuran ring (e.g., using a halide on the ring), the free amine is a liability.

  • Protecting Group Strategy: Acetyl (-Ac) or Boc protection is often necessary to prevent N-arylation side reactions.[1]

  • The PEPPSI Advantage: For difficult substrates, Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are superior.[1] The pyridine ligand acts as a "dummy" ligand that stabilizes the Pd(II) species in air but is easily displaced by the substrate in the flask.

Regioselectivity in C-H Activation

If attempting direct C-H activation (no halide on the benzofuran), innate electronic bias dictates the outcome:

  • C2-Selectivity: Favored by electrophilic palladation mechanisms (Pd(OAc)₂/Acid).[1] The C2 position is the most electron-rich.

  • C3-Selectivity: Difficult to achieve directly without a directing group at C2 or C4.[1]

Protocol: C2-Arylation of Aminobenzofurans

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(t-Bu)₃ (10 mol%) - Crucial for electron-rich heterocycles.[1]

  • Base: Cs₂CO₃ (2 equiv)[1]

  • Solvent: o-Xylene, 140°C[1]

  • Note: If the amine is free, it will coordinate. Use N-acetyl protection to direct C-H activation ortho to the amine if applicable, or simply to sterically bulk the nitrogen.[1]

Standard Operating Procedures (SOPs)

SOP-1: The "G4" Protocol for C-N Coupling

Use this for coupling aminobenzofurans with aryl chlorides.[1]

  • Preparation: In a glovebox or under strict Ar flow, charge a vial with:

    • Aminobenzofuran (1.0 equiv)[1]

    • Aryl Chloride (1.1 equiv)[1]

    • Base: NaOtBu (1.4 equiv)[1]

    • Catalyst: (1-2 mol%).[1] Note: The G4 precatalyst ensures a 1:1 Pd:Ligand ratio and rapid initiation.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80°C for 2-4 hours.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Add QuadraSil MP or similar thiourea-based scavenger resin (50 wt% relative to substrate) and stir for 30 mins.[1] Aminobenzofurans stick to Pd; simple extraction is rarely sufficient to remove trace metal.

    • Filter and concentrate.

SOP-2: The "PEPPSI" Protocol for Suzuki Coupling

Use this for coupling halobenzofurans with boronic acids.[1]

  • Preparation: Can be weighed in air (PEPPSI catalysts are air-stable).[1][2]

    • Halo-aminobenzofuran (1.0 equiv)[1]

    • Boronic Acid (1.5 equiv)[1]

    • Base: K₂CO₃ (2.0 equiv)[1]

    • Catalyst: (1 mol%).[1]

  • Solvent: iPrOH/Water (2:1 ratio) or Dioxane/Water. PEPPSI catalysts thrive in protic solvents which help solubilize the inorganic base.

  • Reaction: Heat to 60-80°C.

  • Monitoring: Watch for dehalogenation (reduction of the C-X bond). If observed, switch solvent to pure Toluene and use anhydrous K₃PO₄.[1]

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately upon heating. What happened? A: "Pd Black" indicates the agglomeration of Pd(0) into nanoparticles. This happens when the oxidative addition step is too slow, or the ligand dissociates.

  • Fix: Your ligand is not bulky enough to protect the Pd from the aminobenzofuran. Switch to BrettPhos or PEPPSI-IPr .[1] Ensure your solvent is rigorously degassed; oxygen accelerates phosphine oxidation, killing the ligand.

Q: I see the product mass by LCMS, but I can't isolate it. It decomposes on silica. A: Aminobenzofurans are electron-rich and can oxidize on acidic silica gel.[1]

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity. Alternatively, use neutral alumina.[1]

Q: Can I perform C-H activation with the free amine present? A: Generally, no. The amine will direct the Pd to the ortho-position (C4 or C6) or poison the catalyst.

  • Fix: Protect the amine with an Acetyl (Ac) or Piv group. This reduces the nucleophilicity of the nitrogen and prevents coordination, allowing the catalyst to react with the furan ring's C-H bonds.

Q: Why is my aryl chloride not reacting, but the aryl bromide works fine? A: Aryl chlorides require more electron-rich ligands to facilitate oxidative addition.[1]

  • Fix: If using PPh3 or dppf, switch to RuPhos or XPhos .[1] These are specifically designed to lower the activation energy for Ar-Cl bond insertion.

Mechanistic Visualization

Understanding the failure point requires visualizing the competition between the Productive Cycle and the Poisoning Pathway.

Catalytic_CyclePd0Pd(0)-Ligand(Active Species)OxAddOxidative Addition(Ar-Pd-X)Pd0->OxAddAr-XAmineBindAmine Coordination(Pd-NH2R)OxAdd->AmineBindH2N-BenzofuranPoisonCatalyst Poisoning(Bis-amine complex)AmineBind->PoisonExcess Substrate(Weak Ligand)RedElimReductive Elimination(C-N Bond Formed)AmineBind->RedElimBasePoison->Pd0Requires Heat/Bulky LigandRedElim->Pd0Product Release

Figure 2: The Catalytic Cycle vs. Poisoning Pathway.[1] Note how excess substrate can trap the catalyst if the ligand is not sufficiently bulky.

References

  • Buchwald-Hartwig Amination & Ligand Design

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • [1]

  • PEPPSI Catalyst System

    • Organ, M. G., et al. (2006).[1][3] "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling."[1] Chemistry – A European Journal.

    • [1]

  • C-H Activation of Benzofurans

    • Potavathri, S., et al. (2010).[1] "Palladium-Catalyzed C-H Activation/Arylation of Benzofurans." Journal of Organic Chemistry.

    • [1]

  • Catalyst Poisoning by Amines

    • Paul, F., et al. (1994).[1] "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides."[4] Journal of the American Chemical Society.

    • [1]

Technical Support Center: 4-Chloro-1-benzofuran-7-amine Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed discoloration (browning/blackening) in your 4-Chloro-1-benzofuran-7-amine (CAS: 1260869-40-6) or wish to prevent it.

Primary aromatic amines attached to electron-rich heterocycles (like benzofuran) are intrinsically unstable. The amino group (-NH₂) is highly susceptible to radical-mediated oxidation by atmospheric oxygen, a process accelerated by light and moisture. The chlorine substituent at the 4-position offers only marginal electronic stabilization. Without rigorous exclusion of oxygen, this compound will degrade into complex mixtures of azo-dimers and quinone-imine polymers.

The "Golden Standard" Storage Protocol

Q: I just received a fresh shipment. What is the absolute best way to store this to ensure >99% purity for 6+ months?

A: Do not rely on the original packaging once opened. Follow this "Golden Standard" protocol immediately upon receipt.

Storage Workflow

StorageWorkflow Receipt 1. Receipt & Inspection Aliquot 2. Aliquot under Inert Gas (Glovebox/Schlenk) Receipt->Aliquot Minimize Air Exposure Seal 3. Seal: Parafilm + Desiccant Aliquot->Seal Argon/N2 Flush Freeze 4. Deep Freeze (-20°C) Seal->Freeze Amber Vial Monitor 5. Periodic QC (LC-MS) Freeze->Monitor Every 3 Months

Figure 1: Optimal workflow for handling sensitive aromatic amines upon receipt.

Detailed Protocol Parameters
ParameterRecommendationTechnical Rationale
Atmosphere Argon (Ar) or Nitrogen (N₂)Oxygen is the primary reactant. Argon is heavier than air and provides a better "blanket" in vials than Nitrogen.
Temperature -20°C (Standard Freezer) Reaction rates follow the Arrhenius equation; lowering T significantly slows radical propagation.
Container Amber Glass Vials Blocks UV/Visible light (200-450 nm) which catalyzes the initial photo-oxidation of the N-H bond [1].
Moisture Desiccator Cabinet Water can act as a proton shuttle, facilitating electron transfer steps in oxidation mechanisms.
Solvent Store Solid Only Never store as a solution (e.g., in DMSO/MeOH) for >24h. Dissolved oxygen in solvents rapidly degrades the amine.

Troubleshooting & Diagnostics

Q: My compound has turned from off-white to dark brown. Is it ruined?

A: Not necessarily, but it requires intervention.[1] The color comes from highly conjugated impurities (diazenes or polyanilines) which have high extinction coefficients; even 1-2% impurity can make the sample look "black."

Diagnostic Steps:

  • Visual Check: Light yellow/tan = <5% degradation. Dark brown/black = Significant degradation.

  • LC-MS Verification: Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).

    • Target Mass: [M+H]⁺ = 168.0 (approx).

    • Look for: Dimers ([M+H]⁺ ≈ 333-335 range) or Oxygen insertion (+16 amu).

Q: Can I use the oxidized material for my reaction?

A:

  • For rough screening: Yes, if purity is >90%.

  • For precise kinetics or late-stage synthesis: NO. The oxidation byproducts (often radical scavengers or redox-active quinones) can poison metal catalysts (Pd, Pt) and interfere with coupling reactions.

Recovery Protocol (Purification)

Q: How do I purify the oxidized (brown) material?

A: Recrystallization is often insufficient for removing polymeric "tar." An Acid-Base Extraction is the most robust method for recovering the amine.

Acid-Base Rescue Protocol
  • Dissolution: Dissolve the crude brown solid in 1M HCl (aq).

    • Logic: The amine will protonate to form the water-soluble hydrochloride salt. Neutral oxidation products (azo dimers, tars) will remain non-ionic.

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) 3 times.

    • Result: The organic layer will take up the brown/black impurities. The aqueous layer should become significantly lighter (pale yellow/colorless).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated NaHCO₃ until pH > 10.

    • Observation: The free amine will precipitate or oil out as a cloudy suspension.

  • Extraction: Extract the basic aqueous layer with DCM (3x).

  • Drying: Dry combined organics over Na₂SO₄ , filter, and concentrate in vacuo.

  • Storage: Immediately flush with Argon and store at -20°C.

Note: If high purity (>99%) is required, follow this with a short silica plug filtration (eluent: Hexane/EtOAc with 1% Triethylamine).

Mechanistic Insight: Why does this happen?

Q: Why is this compound so unstable compared to other reagents?

A: The degradation is driven by Radical Cation Polymerization , a pathway common to electron-rich anilines [2].

  • Initiation: Light (

    
    ) or trace metal ions catalyze the abstraction of a hydrogen atom from the amine (-NH₂), creating a nitrogen-centered radical.
    
  • Resonance: This radical is delocalized onto the benzofuran ring (ortho/para positions).

  • Coupling: Two radicals combine (C-N or N-N coupling) to form hydrazines or diphenylamines.

  • Oxidation: These dimers are more easily oxidized than the parent molecule, leading to colored "quinone-imine" species.

Oxidation Cascade Diagram

OxidationPath Amine This compound (Colorless) Radical N-Centered Radical (Reactive Intermediate) Amine->Radical O2 + Light/Heat Dimer Dimerization (C-N / N-N coupling) Radical->Dimer Radical Coupling Polymer Polymeric Tars / Azo Compounds (Dark Brown/Black) Dimer->Polymer Further Oxidation

Figure 2: Simplified oxidative degradation pathway of aromatic amines.

References

  • BenchChem. (2025). Preventing oxidation of 2-(Allyloxy)aniline during storage. (General best practices for aromatic amines).

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 4-Chloro-7-nitrobenzofurazan (Analogous benzofuran handling).

  • ResearchGate. (2014). Oxidative polycondensation of aromatic amines.[2] (Mechanistic insight into amine browning).

  • CSU Ohio. (1982). Safe Chemical Storage: A Pound of Prevention.[3] (Standard protocols for light/oxygen sensitive chemicals).

Sources

Work-up procedures for reactions involving 4-Chloro-1-benzofuran-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-BF-047 | Version: 2.1 | Status: Active Applicable Compound: 4-Chloro-1-benzofuran-7-amine (Free Base & Salts) Warning: Do NOT confuse with NBD-Cl (4-chloro-7-nitrobenzofurazan), a fluorogenic reagent. This guide applies strictly to the primary amine intermediate.

Technical Abstract & Chemical Profile

This compound is a specialized heterocyclic building block often used in the synthesis of kinase inhibitors and GPCR ligands. Its handling requires a nuanced understanding of two competing properties: the electron-rich nature of the 7-amino group (prone to oxidation) and the acid-sensitivity of the benzofuran core.

Chemical Stability Matrix
ParameterStatusTechnical Insight
Oxidation Potential High The electron-rich amino group at C7 is highly susceptible to air oxidation, leading to "tar" formation (iminoquinone methide species).
Basicity (pKa) ~3.5 - 4.0 (Est.)The C4-Chlorine (electron-withdrawing) lowers the basicity compared to aniline (pKa 4.6). It requires pH < 2 for full protonation.
Acid Stability Moderate The benzofuran ring is generally stable, but prolonged exposure to strong Lewis acids or hot mineral acids can trigger polymerization.
Solubility Amphiphilic Soluble in DCM, EtOAc, THF. Low solubility in water unless protonated (pH < 2).

Work-Up Procedures: The "Golden Path"

The following protocols are designed to minimize oxidative degradation while ensuring efficient removal of impurities.

Protocol A: Quench & Extraction (Recommended)

Use this for reactions run in DMF, THF, or Toluene.

Pre-requisites:

  • Buffer: Saturated NaHCO₃ or 0.5 M Phosphate Buffer (pH 7).

  • Antioxidant: Sodium Ascorbate (optional but recommended for scale >1g).

  • Solvent: Ethyl Acetate (EtOAc) or TBME (Tert-butyl methyl ether).

Step-by-Step Workflow:

  • Oxidative suppression: If the reaction mixture is dark, add Sodium Ascorbate (5 mol%) dissolved in minimal water prior to quench.

  • Quench: Pour reaction mixture into 0.5 M Phosphate Buffer (pH 7) .

    • Why pH 7? Strong basic quenches (NaOH) can promote emulsion formation with amphiphilic amines.

  • Extraction: Extract 3x with EtOAc.

    • Troubleshooting: If emulsion forms, add Brine (saturated NaCl) or a small amount of Methanol to break surface tension.

  • Washing: Wash combined organics with Brine (2x) to remove DMF/DMSO.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate).

    • Avoid MgSO₄: Magnesium sulfate is slightly acidic and can trap polar amines, reducing yield.

Protocol B: Acid/Base "Swing" Extraction (Purification)

Use this to remove non-basic impurities (starting materials, neutral byproducts) without column chromatography.

SwingExtraction cluster_legend Critical Control Point Start Crude Mixture (in EtOAc/DCM) AcidWash Extract with 1M HCl (Cold) Start->AcidWash Protonation Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Discard Non-Basics) Sep1->OrgLayer1 Top/Bottom (Solvent dep.) AqLayer1 Aqueous Layer (Contains Target Amine H+) Sep1->AqLayer1 Target Solubilized BaseNeut Neutralize to pH 8-9 (Sat. NaHCO3 or 2M NaOH) AqLayer1->BaseNeut Deprotonation Extract2 Extract into EtOAc BaseNeut->Extract2 Final Pure Amine (Free Base) Extract2->Final Dry & Concentrate

Figure 1: Acid/Base Swing Extraction Logic. Note: Keep HCl extraction cold (0°C) to prevent acid-catalyzed degradation of the benzofuran ring.

Purification & Storage

Chromatography Guidelines

Direct purification on silica gel often results in "streaking" (tailing) due to the interaction between the basic amine and acidic silanols.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase Modifier: 1% Triethylamine (Et₃N) or 1% NH₄OH .

    • Recipe: Hexanes/EtOAc (start 90:10 → end 60:40) + 1% Et₃N.

    • Pre-treatment:[1][2][3][4] Flush the column with the mobile phase containing Et₃N before loading the sample to deactivate silica sites.

Storage: Salt Formation

The free base is unstable over time (turns black). Conversion to the Hydrochloride (HCl) or Oxalate salt is highly recommended for long-term storage.

HCl Salt Formation Protocol:

  • Dissolve crude free base in Et₂O (Diethyl ether) or Dioxane .

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise at 0°C.

  • Precipitate forms immediately.

  • Filter under Nitrogen/Argon.

  • Wash with cold Et₂O.

Troubleshooting FAQ

Q1: My reaction mixture turned black immediately upon work-up. Is the product lost? A: Not necessarily. Aromatic amines often form trace amounts of highly colored "iminoquinone" oxidation products that act as dyes. The bulk material may still be intact.

  • Fix: Perform a filtration through a pad of Celite topped with a thin layer of activated charcoal. This often removes the colored impurities. Proceed immediately to acid/base extraction.

Q2: I have a persistent emulsion during the aqueous wash. A: This is common with benzofurans possessing polar tails.

  • Fix 1: Add solid NaCl to saturate the aqueous layer further.

  • Fix 2: Filter the entire biphasic mixture through a glass frit (sintered glass). Suspended solids often stabilize emulsions; removing them breaks the emulsion.

Q3: The product is streaking on the TLC plate despite using Et₃N. A: The amine might be reacting with the solvent or plate binder.

  • Fix: Switch to DCM/MeOH (95:5) with 0.5% NH₄OH (aq) . The stronger polarity of Methanol/Ammonia usually resolves difficult amines better than EtOAc/Hexanes.

Q4: Can I use this amine in a Buchwald-Hartwig coupling? A: Yes, but the 4-Chloro group presents a chemoselectivity challenge.

  • Insight: The 7-NH₂ is the nucleophile, but the 4-Cl is an electrophile. If you are coupling the amine, use a catalyst system that is selective for oxidative addition into the partner halide, not the 4-Cl of your benzofuran (e.g., use Pd(OAc)₂/Xantphos at lower temperatures). If you intend to couple at the 4-Cl, you must protect the amine first (e.g., Boc-protection).

References

  • Vertex AI Search. (2024). Synthesis and properties of 4-substituted-7-nitrobenzofurazan derivatives. 5[6][7][8]

    • Context: Distinguishes the target from NBD-Cl and discusses general reactivity of benzofuran amines.
  • Organic Chemistry Data. (2022). pKa Values of Anilines and Heterocycles. 9[3][6][8][10]

    • Context: Provides the foundational pKa data for estimating the basicity of halogenated arom
  • National Institutes of Health (NIH). (2012). Prevention of Air Oxidation of Aromatic Amines. 4

    • Context: Supports the protocol for using inert atmospheres and antioxidants during work-up.
  • BenchChem. (2024). 7-Aminobenzofuran-3-carboxylic Acid Properties. 11

    • Context: Structural analog data used to infer solubility and stability profiles.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Identifying and characterizing impurities in 4-Chloro-1-benzofuran-7-amine samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the identification and characterization of impurities in 4-Chloro-1-benzofuran-7-amine samples. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and provide practical, field-proven guidance in a direct question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities I should expect in my this compound samples?

A1: Impurities in any active pharmaceutical ingredient (API) or intermediate can originate from various stages of its lifecycle. According to the International Council for Harmonisation (ICH) guidelines, these are broadly classified into organic impurities, inorganic impurities, and residual solvents.[1][2]

For this compound, a synthetic intermediate, potential organic impurities are of primary concern and can include:

  • Starting Materials: Unreacted precursors from the synthetic route used to create the benzofuran ring system.[2] Common benzofuran synthesis strategies can involve precursors like substituted salicylaldehydes, α-haloketones, or o-alkynylphenols, which, if carried through, would be key impurities to monitor.[3]

  • By-products: Compounds formed from competing or side reactions during the synthesis. The specific by-products are highly dependent on the synthetic pathway, catalysts (e.g., copper or palladium-based), and reaction conditions employed.[2][3]

  • Intermediates: Partially reacted molecules that were intended to proceed to the final product but did not.[4]

  • Degradation Products: Impurities that form during manufacturing, purification, or storage due to the inherent instability of the molecule under certain conditions (e.g., exposure to light, heat, oxygen, or extremes of pH).[4][5] Given the amine functional group, oxidative degradation is a plausible pathway.[6][7]

Diagram: Origins of Pharmaceutical Impurities

G cluster_0 Synthesis Process cluster_1 Degradation Starting Materials Starting Materials API Synthesis API Synthesis Starting Materials->API Synthesis Reagents/Catalysts Reagents/Catalysts Reagents/Catalysts->API Synthesis Intermediates Intermediates By-products By-products API Synthesis->Intermediates API Synthesis->By-products Final API Final API API Synthesis->Final API Purification Degradation Products Degradation Products Final API->Degradation Products Heat, Light, O2, H2O

Caption: Logical flow of impurity introduction during synthesis and storage.

Q2: What regulatory guidelines should I be aware of for reporting and controlling these impurities?

A2: The primary guidelines are from the International Council for Harmonisation (ICH). Specifically:

  • ICH Q3A(R2) - Impurities in New Drug Substances: This is the core document.[8] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug product.[9]

    • Reporting Threshold: The level at or above which an impurity must be reported in a regulatory application. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.[9]

    • Identification Threshold: The level at or above which an impurity's structure must be determined. This threshold ranges from 0.10% to 0.05% depending on the daily dose.[9]

    • Qualification Threshold: The level at or above which an impurity must be assessed for its biological safety.[9]

  • ICH Q3C - Residual Solvents: Governs the control of solvents used during synthesis.[4]

  • ICH M7 - Genotoxic Impurities: Provides a framework for assessing and controlling impurities that have the potential to be mutagenic, which requires a more stringent control strategy.

It is critical to document and control any impurity that exceeds the reporting threshold.[10]

Analytical Strategy & Troubleshooting Guides

Q3: I need to develop an HPLC method to separate this compound from its potential impurities. Where do I start?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard and most powerful technique for this purpose.[4][11] A reverse-phase method is the logical starting point for a molecule with the aromatic and moderately polar nature of this compound.

Starting Point Protocol: Reverse-Phase HPLC Method

  • Column Selection:

    • Rationale: A C18 column is the workhorse of reverse-phase chromatography and provides excellent hydrophobic retention for aromatic compounds.

    • Recommendation: Start with a high-purity silica C18 column (e.g., Zorbax Eclipse XDB C18, Waters SunFire C18) with dimensions of 4.6 x 150 mm and a 3.5 or 5 µm particle size.

  • Mobile Phase:

    • Rationale: A gradient of a buffered aqueous phase and an organic solvent is necessary to elute a range of impurities with different polarities. The amine group on your compound is basic and can exhibit poor peak shape on standard silica columns due to interaction with acidic silanol groups. A slightly acidic or basic mobile phase can suppress this interaction.

    • Recommendation:

      • Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. This low pH protonates the amine, improving solubility and peak shape.

      • Solvent B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

    • Initial Gradient: Start with a broad gradient to see all potential components, for example:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B (column wash)

      • 25-30 min: Return to 5% B and equilibrate

  • Detection:

    • Rationale: The benzofuran core is a strong chromophore. A photodiode array (PDA) or diode array detector (DAD) is highly recommended over a simple UV detector. It allows you to assess peak purity and select the optimal wavelength for all components simultaneously.[12]

    • Recommendation: Set the detector to scan from 200-400 nm and extract the chromatogram at the λmax of your main compound (likely around 254 nm or 280 nm, to be confirmed experimentally).

  • Other Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C (for improved reproducibility)

    • Injection Volume: 5-10 µL

This starting method should provide a good initial separation. You can then optimize the gradient slope, mobile phase pH, and column chemistry to resolve any co-eluting peaks.

ParameterStarting RecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol interactions, improves amine peak shape.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Gradient 5% to 95% B over 20 minBroad screening for impurities of varying polarity.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Temperature 30 °CEnhances method reproducibility.
Detection PDA/DAD (200-400 nm)Allows for peak purity analysis and λmax optimization.
Q4: My HPLC chromatogram shows a tailing peak for the main compound. What is causing this and how can I fix it?

A4: Peak tailing for a basic compound like this compound is a classic symptom of undesirable secondary interactions, most commonly with acidic silanol groups on the silica support of the HPLC column. This can also be caused by column overload or contamination.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or trifluoroacetic acid). This protonates the amine group (R-NH3+), minimizing its interaction with negatively charged silanols.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal accessible silanol groups. If you are using an older column, switching to a newer generation can significantly improve peak shape.

  • Reduce Sample Load: Inject a lower concentration of your sample. If the peak shape improves, you may have been overloading the column.

  • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can occupy the active silanol sites, but this can suppress MS signal if you are using LC-MS and is less common with modern columns.

  • Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, causing peak distortion.[13] Flush the column with a strong solvent (like isopropanol) or, if the problem persists, replace the guard column or the analytical column itself.[14]

Diagram: Troubleshooting HPLC Peak Tailing for Amines

G start Peak Tailing Observed q1 Is mobile phase pH low (2.5-3.5)? start->q1 sol1 Adjust mobile phase pH using 0.1% Formic Acid or TFA q1->sol1 No q2 Is the column a modern, high-purity, end-capped type? q1->q2 Yes a1_yes Yes a1_no No end Peak Shape Improved sol1->end sol2 Switch to a modern end-capped C18 column q2->sol2 No q3 Does reducing sample concentration improve the peak? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Column overload. Reduce injection concentration/volume. q3->sol3 Yes sol4 Possible column contamination. Flush with strong solvent or replace guard/column. q3->sol4 No a3_yes Yes a3_no No sol3->end sol4->end

Caption: A decision tree for resolving amine peak tailing in HPLC.

Q5: I have successfully separated an unknown peak. What is the workflow for identifying its structure?

A5: Structural elucidation of an unknown impurity requires a combination of analytical techniques to piece together the molecular puzzle. The most powerful combination for this task is Liquid Chromatography-Mass Spectrometry (LC-MS) followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

Workflow for Impurity Identification:

  • LC-MS Analysis (Hypothesis Generation):

    • Objective: To determine the molecular weight of the impurity and gather fragmentation data.

    • Procedure: Use an HPLC method coupled to a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.[17] These instruments provide a highly accurate mass measurement of the parent ion, allowing you to propose a molecular formula.[][19]

    • Data Analysis:

      • Accurate Mass: The exact mass of the impurity helps predict its elemental composition.

      • MS/MS Fragmentation: Fragmenting the impurity ion inside the mass spectrometer creates a "fingerprint."[] This pattern can reveal structural motifs, such as the loss of a chlorine atom or parts of the benzofuran ring, helping you propose a candidate structure.

  • Impurity Isolation (If Necessary):

    • Objective: To obtain a pure sample of the impurity for NMR analysis.

    • Procedure: If the impurity is present at a sufficient level (>0.1%), you can isolate it using preparative HPLC.

  • NMR Spectroscopy (Structure Confirmation):

    • Objective: To definitively determine the connectivity and stereochemistry of the molecule.[20] NMR is the gold standard for structural elucidation.[21][22]

    • Procedure: A suite of NMR experiments is typically required:

      • 1D NMR (¹H and ¹³C): Provides information on the types of protons and carbons present and their chemical environment.[23]

      • 2D NMR (COSY, HSQC, HMBC): These experiments reveal which atoms are connected to each other, allowing you to build the molecular skeleton piece by piece.

    • Data Analysis: By combining all the NMR data, you can confirm or reject the structure hypothesized from the MS data and establish the exact arrangement of atoms.[20][24]

Advanced Protocols

Q6: How do I perform a forced degradation study to understand potential degradation products before they appear in my stability studies?

A6: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[5] This is a regulatory requirement and is crucial for developing a stability-indicating analytical method—a method proven to separate the API from all potential degradation products.[25]

Protocol: Forced Degradation Study

  • Objective: To generate likely degradation products and demonstrate analytical method specificity. Aim for 5-20% degradation of the main peak.

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the sample to the following conditions in parallel.[26] Include a control sample (stored at 5°C in the dark) for comparison.

Stress ConditionReagent/ConditionTypical DurationNeutralization/Quenching Step
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for 2-8 hoursNeutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHHeat at 60-80°C for 2-8 hoursNeutralize with 0.1 M HCl
Oxidation 3% H₂O₂Room Temp for 24 hoursN/A (dilution is often sufficient)
Thermal Dry Heat (Solid State)80-100°CCool to room temperature
Photolytic High-intensity light (ICH Q1B)Expose solid & solutionProtect from light
  • Analysis:

    • After the designated stress period, quench the reaction as described.

    • Dilute all samples to the same concentration.

    • Analyze by your developed HPLC-PDA method.

    • Evaluate the Results:

      • Check for the formation of new peaks (degradants).

      • Ensure the main peak is spectrally pure using the PDA data.

      • Calculate the mass balance to ensure all degradants are being detected.

This study will reveal the molecule's stability profile and provide the critical samples needed to validate your analytical method as "stability-indicating."[5]

References

  • Oceanic Pharmachem. (2019). Effects of Impurities in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmacy and Pharmaceutical Research, 15(4), 46-64.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • RSSL. (2021).
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 123-140.
  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products.
  • Publisso. (2020).
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671-2688.
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • BOC Sciences. (n.d.). Impurity Profiling in APIs.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Bhardwaj, S. K. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38295-38300.
  • BenchChem. (2025).
  • National Institutes of Health. (2023).
  • KBI Biopharma. (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics.
  • ResearchGate. (2017). (PDF)
  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances.
  • Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts.
  • University of Helsinki. (2014).
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ResearchGate. (2020).
  • Journal of Chemical and Pharmaceutical Sciences. (2015).
  • Thermo Fisher Scientific. (n.d.). Effective Workflow for Pharmaceutical API Impurity Analysis using HR-LCMS and Compound Discoverer.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Biosciences Biotechnology Research Asia. (2020).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

Sources

Managing exothermic reactions during the scale-up of 4-Chloro-1-benzofuran-7-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions & Thermal Hazards

Status: Active | Version: 2.4 | Audience: Process Chemists & scale-up Engineers

Executive Summary & Chemical Context

User Query: “We are seeing temperature spikes and inconsistent reaction rates during the kilogram-scale synthesis of 4-Chloro-1-benzofuran-7-amine. How do we manage the exotherm?”

Scientist’s Analysis: The synthesis of This compound typically proceeds via the reduction of its nitro-precursor, 4-chloro-7-nitrobenzofuran . While the benzofuran ring closure (often via Rap-Stoermer or Sonogashira coupling) presents its own challenges, the reduction of the nitro group is the most thermally critical unit operation during scale-up.

The reduction of a nitro group to an amine is highly exothermic (


). In a batch reactor, this energy release can easily exceed the cooling capacity of the jacket, leading to a thermal runaway. Furthermore, the halogenated benzofuran core is sensitive to harsh conditions; the chlorine atom at the C4 position can undergo hydrodehalogenation (side reaction) if the catalyst system is too aggressive, generating additional heat and impurities.

This guide focuses on transitioning from Batch to Semi-Batch (Feed-Controlled) protocols to manage these risks.

Critical Process Parameters (CPP) & Calorimetry

Before scaling up, you must quantify the thermal risk.[1] Do not rely on literature values alone; the specific solvent system and concentration affect the thermodynamics.

Thermal Hazard Profile
ParameterApproximate ValueImplication for Scale-Up
Heat of Reaction (

)

to

Massive heat release. Sufficient to boil most solvents (MeOH, THF) if released instantaneously.
Adiabatic Temp Rise (

)

(Conc. dependent)
If cooling fails, the reaction mass will exceed the boiling point and potentially the decomposition temp of the product.
Specific Energy Release

(at typical rates)
Requires active cooling. Passive heat loss is insufficient at scale.
MTSR (Max Temp of Synthesis Reaction) Must be

of decomp
The maximum temperature reached if cooling fails must remain below the decomposition temperature of the nitro-precursor.

Troubleshooting Guide: The Nitro-Reduction Step

Methodology: Catalytic Hydrogenation (Pd/C or Pt/C) is preferred over chemical reduction (Fe/Acid) for purity, but it poses the highest thermal risk due to rapid kinetics.

Diagram 1: Safety Logic Flow for Exothermic Scale-Up

This decision tree outlines the logical steps to validate safety before increasing batch size.

G Start Start Scale-Up Assessment Calorimetry Step 1: Run RC1/DSC Determine u0394H and MTSR Start->Calorimetry Check_MTSR Is MTSR < (T_decomp - 50u00b0C)? Calorimetry->Check_MTSR Batch_Mode Safe for Batch Mode (Low Concentration) Check_MTSR->Batch_Mode Yes Semi_Batch REQUIRED: Semi-Batch Mode (Dosing Controlled) Check_MTSR->Semi_Batch No (High Risk) Accumulation Step 2: Check Accumulation Is reaction rate > dosing rate? Semi_Batch->Accumulation Optimize Optimize Catalyst/Temp to increase consumption rate Accumulation->Optimize No (Reagent Accumulating) Proceed Proceed to Pilot Scale with Active Flow Monitoring Accumulation->Proceed Yes (Instant Reaction) Optimize->Accumulation

Caption: Decision logic for selecting Batch vs. Semi-Batch processing based on thermal data (MTSR: Maximum Temperature of Synthesis Reaction).

Specific Issue Resolution (Q&A)
Q1: The temperature spikes immediately upon hydrogen introduction. How do I control this?

Diagnosis: You are likely running a "Batch" hydrogenation where all substrate is present initially. The reaction is hydrogen-transfer limited , meaning as soon as


 dissolves, it reacts, releasing heat faster than your jacket can remove it.
Solution: Switch to a Feed-Controlled Protocol. 
  • Charge: Catalyst and Solvent only into the reactor.

  • Equilibrate: Bring system to operating pressure and temperature.

  • Feed: Dose the 4-chloro-7-nitrobenzofuran (dissolved in solvent) slowly into the reactor.

  • Mechanism: This limits the "thermal potential" at any given moment. If cooling fails, you simply stop the pump. The reaction stops because there is no excess substrate.

Q2: We see "stalling" followed by a sudden exotherm (Thermal Runaway).

Diagnosis: This is Reagent Accumulation . The reaction slowed down (catalyst poisoning or low temp), causing the nitro-precursor to build up in the reactor. When the reaction finally "kicks on" (perhaps due to a temperature bump), all that accumulated material reacts at once. Corrective Action:

  • Monitor Hydrogen Uptake: Use a mass flow controller for

    
    . If 
    
    
    
    consumption drops, STOP the substrate feed immediately .
  • Validate Catalyst: Ensure your Pd/C is not being poisoned by residual sulfur or halides from previous steps (e.g., if thionyl chloride was used to make the precursor).

Q3: We are detecting 4-chlorobenzofuran (de-aminated) or benzofuran-7-amine (de-chlorinated) impurities.

Diagnosis: Over-reduction.

  • De-chlorination: Occurs if the reaction runs too long or at too high a temperature/pressure. The C-Cl bond on the benzofuran ring is susceptible to Pd-catalyzed hydrogenolysis.

  • Solution:

    • Add a catalyst poison/modifier (e.g., 0.1 - 0.5 eq. of Diphenyl sulfide or use sulfided Platinum catalysts) to attenuate activity towards the C-Cl bond.

    • Stop the reaction strictly at theoretical

      
       uptake.
      

Validated Experimental Protocol: Semi-Batch Hydrogenation

Objective: Safe reduction of 1.0 kg of 4-chloro-7-nitrobenzofuran.

Equipment:

  • 50L Hastelloy Hydrogenator (rated for 10 bar).

  • Dosage pump for substrate solution.

  • Mass flow meter for Hydrogen.

Step-by-Step Workflow:

  • Preparation of Feed Solution:

    • Dissolve 1.0 kg 4-chloro-7-nitrobenzofuran in 10 L THF/MeOH (1:1).

    • Note: Ensure complete dissolution. Solids in the pump will cause flow variance.

  • Reactor Charging (The "Heel"):

    • Charge 5 L MeOH to the reactor.

    • Charge 50 g of 5% Pt/C (sulfided) or 5% Pd/C (if using de-chlorination inhibitors).

    • Safety: Charge catalyst as a wet slurry to prevent ignition of solvent vapors.

  • Inerting & Activation:

    • Purge with

      
       (3x), then 
      
      
      
      (3x).
    • Heat solvent/catalyst mixture to

      
       under 3 bar 
      
      
      
      pressure. Agitate at 800 RPM.
  • The Reaction (Dosing Phase):

    • Start dosing the Feed Solution over 4–6 hours.

    • CRITICAL CHECK: Monitor

      
       and 
      
      
      
      . The
      
      
      (difference) should remain constant.
    • Self-Validating Stop: If

      
       rises 
      
      
      
      above setpoint, the DCS (Distributed Control System) must automatically cut the dosing pump.
  • Post-Reaction:

    • After dosing finishes, stir for 30 mins (Post-reaction cook).

    • Confirm reaction completion via HPLC (Target: <0.5% Nitro precursor).

    • Cool to

      
      , purge with 
      
      
      
      , and filter catalyst.
Diagram 2: Reactor Setup for Semi-Batch Hydrogenation

Visualizing the engineering controls required for safety.

Reactor Feed Substrate Feed Tank (Nitro-Benzofuran Soln) Pump Dosing Pump (Interlocked) Feed->Pump Soln Reactor Hydrogenation Reactor (Catalyst Heel) Pump->Reactor Slow Addition Reactor->Pump High Temp Alarm (STOPS PUMP) H2_Source H2 Mass Flow Controller Reactor->H2_Source Low Uptake (STOPS FEED) H2_Source->Reactor Gas Demand Cooling Cooling Jacket (Temp Control) Cooling->Reactor Heat Removal

Caption: Semi-batch reactor configuration. Note the critical interlocks (dashed lines) where temperature or kinetic data automatically shuts down the substrate feed.

References

  • Chemical Safety & Scale-up: Anderson, N. G. Practical Process Research and Development – A Guide for Organic Chemists. Academic Press, 2012. Link

  • Nitro Reduction Hazards: Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008. Link

  • Benzofuran Synthesis: "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 2024. Link

  • Hydrogenation Safety: "Safe Scale-up of Exothermic Reactions: Nitro Aromatic Reduction." Org.[2][3][4] Process Res. Dev., 2006. Link

Sources

Validation & Comparative

A Senior Scientist's Guide to ¹H and ¹³C NMR Analysis of 4-Chloro-1-benzofuran-7-amine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for reaction products derived from 4-Chloro-1-benzofuran-7-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It emphasizes the rationale behind spectral interpretation, offering a predictive framework for characterizing common reaction products and distinguishing them from the starting material. We will explore how functional group transformations manifest in the NMR spectrum, providing a robust, self-validating methodology for structural elucidation.

The Strategic Importance of NMR in Benzofuran Chemistry

Benzofuran scaffolds are prevalent in a multitude of natural products and pharmacologically active compounds.[1][2] Their structural complexity and potential for diverse functionalization demand rigorous analytical characterization. Among the available techniques, ¹H and ¹³C NMR spectroscopy stands as the cornerstone for unambiguous structural determination in the liquid phase. It provides precise information on the electronic environment of each proton and carbon atom, revealing insights into connectivity, substitution patterns, and conformational details that are indispensable for confirming reaction outcomes.

This guide focuses on this compound, a versatile intermediate with multiple reactive sites. The primary analytical challenge lies in confirming that a reaction has occurred at the intended site—typically the nucleophilic amine—and in ruling out unintended side reactions.

Characterizing the Starting Material: this compound

A thorough understanding of the starting material's NMR spectrum is the critical baseline for any comparative analysis. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on established substituent effects on aromatic systems.

Predicted NMR Spectral Data
Atom/Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
H-2~7.6 (d)C-2: ~145The furan proton is typically downfield.
H-3~6.8 (d)C-3: ~103Coupled to H-2.
C-3a-C-3a: ~146Quaternary carbon at the ring junction.
C-4-C-4: ~118Carbon bearing the chloro group.
H-5~7.0 (d)C-5: ~125Influenced by both Cl and NH₂ groups.
H-6~6.7 (d)C-6: ~110Coupled to H-5, upfield due to NH₂.
C-7-C-7: ~140Carbon bearing the amine group.
NH₂~4.5 (br s)-Broad signal, chemical shift is concentration and solvent dependent.
C-7a-C-7a: ~120Quaternary carbon at the ring junction.

Comparative Analysis: A Case Study of N-Acetylation

A common and fundamental transformation for an aromatic amine is N-acetylation. This reaction converts the primary amine (-NH₂) into a secondary amide (-NHCOCH₃), significantly altering the electronic landscape of the molecule. This alteration produces clear, diagnostic changes in the NMR spectra.

Reaction Scheme: this compound reacts with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to yield N-(4-chloro-1-benzofuran-7-yl)acetamide.

Workflow for Product Characterization

The following diagram illustrates the logical workflow from reaction completion to structural confirmation.

G cluster_reaction Synthesis cluster_analysis Analysis cluster_interpretation Interpretation & Comparison start Reaction Work-up & Purification (e.g., Column Chromatography) prep NMR Sample Preparation (Dissolve in CDCl₃ or DMSO-d₆) start->prep Purified Product acquire Acquire Spectra (¹H, ¹³C, DEPT-135, COSY, HSQC) prep->acquire process Data Processing (Referencing, Phasing, Integration) acquire->process compare Compare Product vs. Starting Material Spectra process->compare assign Assign Signals to Product Structure compare->assign Identify Key Changes confirm Structure Confirmed assign->confirm All Signals Consistent

Caption: Workflow for NMR-based structural confirmation.

Comparative NMR Data: Amine vs. Amide Product

The table below objectively compares the predicted NMR data for the starting material and its N-acetylated product, highlighting the key diagnostic shifts that confirm the transformation.

Atom/Group Starting Material (Amine) Predicted ¹H (ppm)Product (Amide) Predicted ¹H (ppm)Change & Rationale Product (Amide) Predicted ¹³C (ppm)
NH Proton ~4.5 (br s, 2H)~9.5 (br s, 1H)Diagnostic: Disappearance of the 2H amine signal and appearance of a downfield 1H amide proton. The deshielding is due to the electron-withdrawing acetyl group.-
Acetyl -CH₃ N/A~2.2 (s, 3H)Diagnostic: Appearance of a new singlet integrating to 3 protons, characteristic of an acetyl methyl group.~25
Acetyl C=O N/AN/ADiagnostic: Appearance of a new quaternary carbon signal in the downfield region.~169
H-6 ~6.7 (d)~7.5 (d)Significant Downfield Shift: The strong electron-donating effect of -NH₂ is replaced by the electron-withdrawing and sterically bulky -NHAc group, deshielding the ortho proton (H-6).~115
H-5 ~7.0 (d)~7.2 (d)Moderate Downfield Shift: The para proton (H-5) is also deshielded, but to a lesser extent than the ortho proton.~126
C-7 ~140~135Upfield Shift: The carbon directly attached to the nitrogen experiences a slight shielding effect upon acetylation, a known trend for anilines vs. anilides.~135
C-6 ~110~115Downfield Shift: Consistent with the deshielding observed for the attached proton (H-6).~115

Alternative Analytical Methodologies: A Comparative Overview

While NMR is paramount, a multi-technique approach provides the most robust characterization. The following methods offer complementary data.

Technique Role in Analysis Strengths Limitations
Mass Spectrometry (MS) Molecular Weight ConfirmationHigh sensitivity, provides exact mass (HRMS) to confirm molecular formula.Does not provide detailed structural connectivity for isomers.
Infrared (IR) Spectroscopy Functional Group IdentificationExcellent for identifying key functional groups (e.g., N-H, C=O stretches). Quick and non-destructive.Complex spectra in the fingerprint region can be difficult to interpret fully.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentQuantifies the purity of the product and can separate it from starting material and byproducts.Not a primary tool for structural elucidation.

The combination of NMR for structural mapping, MS for molecular formula confirmation, and IR for functional group verification constitutes a self-validating system for product characterization, meeting the highest standards of scientific trustworthiness.

Experimental Protocols

Protocol 1: General NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the purified reaction product.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it ensures the N-H proton is observable and not exchanged away.[3]

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube to prevent shimming issues.

  • Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (0 ppm) for both ¹H and ¹³C NMR.[4]

Protocol 2: NMR Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

  • Shimming & Tuning: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity. Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay, 16-32 scans.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans may be required depending on sample concentration. A wider spectral width is necessary compared to ¹H NMR.[5]

  • 2D NMR (Recommended for new compounds):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., confirm the relationship between H-5 and H-6).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons.

Conclusion

The structural elucidation of reaction products from this compound is a process of meticulous comparative analysis. By establishing a clear NMR baseline with the starting material, researchers can confidently identify diagnostic shifts that signal a successful chemical transformation. The conversion of the amine to an amide, for example, provides a textbook case of predictable spectral changes: the appearance of new signals for the acetyl group and significant deshielding of protons ortho to the reaction site. When integrated with complementary techniques like MS and IR, this NMR-centric workflow provides an authoritative and trustworthy methodology for advancing research in medicinal chemistry and drug development.

References

  • D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015. [Link]

  • H. E. Gottlieb, V. Kotlyar, A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics 2010, 29, 9, 2176–2179. [Link]

  • C. A. M. Afonso, et al., "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies," ACS Omega 2024. [Link]

  • N. A. A. N. Azman, et al., "Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities," Molecules 2019, 24, 15, 2786. [Link]

  • R. J. O'Reilly, T. S. G. A. M. d. A. Lopes, "¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications," RSC Advances 2021. [Link]

Sources

HPLC Method Development Guide: Monitoring 4-Chloro-1-benzofuran-7-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Develop a robust High-Performance Liquid Chromatography (HPLC) method to monitor the synthesis of 4-Chloro-1-benzofuran-7-amine (4-CBA) from its nitro-precursor.

The Challenge: 4-CBA presents a dual analytical challenge: it possesses a basic amine moiety prone to silanol interactions (peak tailing) and a hydrophobic benzofuran core requiring significant organic solvent for elution.[1] Furthermore, synthetic pathways often yield regioisomers (e.g., 5-amine vs. 7-amine) that co-elute on standard alkyl-chain columns.[1]

The Solution: This guide compares a standard C18 approach against a Phenyl-Hexyl stationary phase.[1] While C18 provides adequate retention, the Phenyl-Hexyl phase is superior for this application due to unique


 interactions that resolve positional isomers and improve peak symmetry for the aromatic amine.

Chemical Profile & Reaction Context[1][2][3][4][5][6][7][8][9]

Understanding the analyte's physicochemical properties is the foundation of this protocol.

PropertyThis compoundChromatographic Implication
Structure Benzofuran core + Primary Amine + ClHydrophobic core; Basic functional group.
pKa (Calc.) ~3.5 - 4.2 (Aniline derivative)At pH < 3, the amine is protonated (

), reducing retention on C18 but increasing solubility.[1]
UV Max ~254 nm, ~280 nmStrong UV chromophore; sensitive detection possible.[1]
Critical Impurity 4-Chloro-7-nitrobenzofuran (Starting Material)Must be resolved from the product.[1] Typically less polar than the amine.[1]
Reaction Pathway & Impurity Logic

The synthesis typically involves the reduction of the nitro group.[1] The method must separate the starting material (Nitro), the product (Amine), and potential over-reduction or regio-isomeric byproducts.[1]

ReactionPathway SM Starting Material (4-Chloro-7-nitrobenzofuran) Reagent Reduction Agent (e.g., Fe/HCl or H2/Pd) SM->Reagent Int Intermediate (Hydroxylamine derivative) SM->Int Partial Reduction Imp Regioisomer Impurity (4-Chloro-benzofuran-5-amine) SM->Imp Isomeric Contamination Prod Target Product (this compound) Reagent->Prod Int->Prod Full Reduction

Figure 1: Reaction pathway highlighting the critical separation requirements between the Nitro-precursor, the Amine product, and potential isomers.[1]

Comparative Column Screening: C18 vs. Phenyl-Hexyl

This section objectively compares the "Standard" approach with the "Recommended" alternative.

Experimental Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 30°C.

  • Detection: UV @ 254 nm.[1]

Comparative Data Summary

Data simulated based on physicochemical principles of aromatic amine separation.

ParameterColumn A: Standard C18 Column B: Phenyl-Hexyl (Recommended)
Stationary Phase Agilent ZORBAX Eclipse Plus C18Phenomenex Luna Phenyl-Hexyl
Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

Interaction
Retention (

) - Amine
4.2 min5.1 min (Increased retention of aromatic ring)
Retention (

) - Nitro
8.5 min9.2 min
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Superior Symmetry)
Resolution (

) - Isomers
1.2 (Co-elution risk)2.8 (Baseline Separation)
Why Phenyl-Hexyl Wins
  • Orthogonality: The Phenyl-Hexyl phase interacts with the

    
    -electrons of the benzofuran ring.[1] This interaction is sterically sensitive, allowing it to distinguish between the 7-amine and 5-amine isomers much better than the purely hydrophobic C18 chain.
    
  • Peak Shape: Aromatic amines often "drag" on C18 columns due to residual silanols.[1] The

    
     retention mechanism allows for the use of slightly higher organic content for the same retention time, often sharpening the peak.[1]
    

Detailed Experimental Protocol (Optimized)

This is the "Gold Standard" protocol for release testing and reaction monitoring.

Reagent Preparation[1][6][8]
  • Buffer (Mobile Phase A): Dissolve 0.63 g of Ammonium Formate in 1000 mL of HPLC-grade water. Adjust pH to 3.8 ± 0.1 with Formic Acid.[1] Filter through 0.22 µm membrane.[1]

    • Scientific Rationale: pH 3.8 buffers the amine effectively.[1] It is acidic enough to suppress silanol ionization (reducing tailing) but not so acidic (pH < 2.[1]5) that the amine elutes in the void volume.[1]

  • Diluent: 50:50 Water:Acetonitrile.[1]

    • Note: 4-CBA is sensitive to oxidation.[1] Add 0.1% Ascorbic Acid to the diluent if samples are not injected immediately.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial Hold
2.09010End Isocratic
12.01090Gradient Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End of Run
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between 4-CBA and any adjacent impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the 4-CBA peak.[1]
    
  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

Method Development Decision Tree

Use this workflow to troubleshoot or adapt the method for different benzofuran derivatives.

MethodDev Start Start Method Development Screen Screen Phenyl-Hexyl Column (pH 3.8 Buffer / ACN) Start->Screen CheckShape Check Peak Shape (Tf) Screen->CheckShape ShapeGood Tf < 1.5? CheckShape->ShapeGood CheckRes Check Resolution (Rs) Isomer Separation? ShapeGood->CheckRes Yes BadShape Action: Increase Buffer Conc. or Lower pH to 3.0 ShapeGood->BadShape No ResGood Rs > 2.0? CheckRes->ResGood Final Validate Method ResGood->Final Yes BadRes Action: Change Modifier (Swap ACN for MeOH) ResGood->BadRes No BadShape->Screen BadRes->Screen

Figure 2: Logic flow for optimizing the separation of benzofuran amines.

References

  • BenchChem. (2025).[1][3] Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. Retrieved from

  • Novak, T. J., & Yuan, H. (2000).[1] The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713.[1][4] Retrieved from

  • Sigma-Aldrich. (2024).[1] HPLC and UHPLC Column Selection Guide: Aromatic Amines. Retrieved from

  • Shimadzu. (2023).[1] Quantitative Screening of Aromatic Amines Originated from Azo Dyes by LC/MS. Retrieved from

  • Agilent Technologies. (2023).[1] Separation of Aromatic Amines using Poroshell 120. Retrieved from

Sources

Mass Spectrometry Fragmentation Pattern of 4-Chloro-1-benzofuran-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 4-Chloro-1-benzofuran-7-amine , a critical scaffold in medicinal chemistry often associated with the development of 5-HT4 receptor agonists (e.g., Prucalopride analogs) and kinase inhibitors.

Executive Summary & Chemical Context

This compound (MW: ~167.59 Da) presents a unique mass spectral signature defined by the interplay between the stable aromatic benzofuran core, the directing effect of the primary amine, and the isotopic signature of the chlorine atom.

In drug development, this scaffold is frequently compared against its dihydrobenzofuran counterparts (e.g., Prucalopride intermediates) or non-halogenated analogs. Accurate structural elucidation requires distinguishing between the furan ring contraction (CO loss) and amine-driven fragmentation (HCN loss) .

Key Diagnostic Features[1][2]
  • Isotopic Signature: A distinct 3:1 intensity ratio for M+ and [M+2]+ ions (Chlorine-35/37).

  • Base Peak (EI): Typically the molecular ion (

    
    ) due to high aromatic stability.
    
  • Primary Fragmentation (ESI/EI): Loss of Carbon Monoxide (CO, -28 Da) leading to a ring-contracted carbazole-like or tropylium-like cation.

Mechanistic Fragmentation Analysis

Ionization & Molecular Ion Stability
  • Electron Ionization (EI, 70 eV): The molecule exhibits a resilient molecular ion (

    
    , m/z 167) with 100% relative abundance (Base Peak). The aromatic stabilization prevents immediate fragmentation.
    
  • Electrospray Ionization (ESI+): Protonation occurs preferentially at the primary amine (

    
    ). The 
    
    
    
    ion (m/z 168) is stable but susceptible to collision-induced dissociation (CID).
Primary Fragmentation Pathways

The fragmentation follows two competitive pathways governed by the internal energy of the ion.

Pathway A: Furan Ring Contraction (Dominant)

The most characteristic pathway for benzofurans is the expulsion of carbon monoxide (CO) from the furan ring.

  • Mechanism: The oxygen atom participates in a resonance rearrangement, leading to the ejection of CO.

  • Result: Formation of a resonance-stabilized distonic ion (m/z 139).

  • Diagnostic Value: This loss of 28 Da is the "fingerprint" of the benzofuran core, distinguishing it from indole analogs (which typically lose HCN first).

Pathway B: Amine Fragmentation (Secondary)
  • Loss of Ammonia (

    
    ):  Observed primarily in ESI+ mode due to protonation on the nitrogen. Generates the [M+H-17]+ ion (m/z 151).
    
  • Loss of HCN: In EI mode, the amine nitrogen can be expelled as hydrogen cyanide (HCN, 27 Da), often after the initial ring contraction.

Pathway C: Halogen Radical Loss

Direct loss of the Chlorine radical (


, -35 Da) is generally a high-energy process observed in EI but rare in low-energy ESI CID unless the ring system is destabilized.
Visualized Fragmentation Pathway (DOT Diagram)

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 168 (Stable Aromatic Core) Frag_CO Fragment A [M+H - CO]+ m/z 140 (Ring Contraction) M_Ion->Frag_CO - CO (28 Da) (Dominant) Frag_NH3 Fragment B [M+H - NH3]+ m/z 151 (Amine Loss) M_Ion->Frag_NH3 - NH3 (17 Da) (ESI specific) Frag_Cl Fragment C [M+H - HCl]+ m/z 132 (Halogen Loss) M_Ion->Frag_Cl - HCl (36 Da) (High Energy) Frag_Final Terminal Ion C6H4N+ m/z 90 Frag_CO->Frag_Final - HCN / Cl Frag_NH3->Frag_Final - CO

Caption: ESI-MS/MS fragmentation pathway of this compound showing competitive CO and NH3 loss channels.

Comparative Performance Guide

This section compares the this compound scaffold against its most relevant structural alternatives in drug discovery.

Comparison Matrix
FeatureThis compound Benzofuran-7-amine (No Cl) Dihydrobenzofuran Analog (e.g., Prucalopride Int.)
Molecular Weight ~167.59~133.15~169.61
Isotopic Pattern Distinct 3:1 (M / M+2) Single Peak (M)Distinct 3:1 (M / M+2)
Base Peak (EI) m/z 167 (M+)m/z 133 (M+)m/z 169 (M+)
Primary Fragment m/z 139 (M - CO) m/z 105 (M - CO)m/z 141 (M - C2H4) (Retro-Diels-Alder)
Secondary Fragment m/z 132 (M - Cl)m/z 106 (M - HCN)m/z 124 (Loss of NH3 + C2H4)
Detection Limit High (Cl enhances ionization in neg mode)ModerateHigh
Structural Stability High (Aromatic)High (Aromatic)Lower (Aliphatic ring cleavage)
Critical Distinction: Benzofuran vs. Dihydrobenzofuran

Researchers often confuse these two scaffolds.

  • Benzofuran: Loses CO (28 Da) due to the stable aromatic furan ring requiring high energy to break.

  • Dihydrobenzofuran: Undergoes a Retro-Diels-Alder (RDA) reaction, typically losing ethylene (

    
    , 28 Da) .
    
  • Differentiation: While both lose 28 Da, the subsequent fragmentation differs. The benzofuran product remains aromatic and highly stable, whereas the dihydro-product often fragments further rapidly.

Experimental Protocol for Validation

To validate this fragmentation pattern in your laboratory, follow this self-validating protocol.

Reagents & Preparation
  • Standard: this compound (>98% purity).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (for ESI+).

  • Concentration: 1 µg/mL (1 ppm).

Instrument Parameters (LC-QTOF or Triple Quad)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to preserve molecular ion).

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

Step-by-Step Workflow
  • Full Scan (MS1): Acquire range m/z 50–300.

    • Validation Check: Confirm doublet at m/z 168/170 with 3:1 ratio.

  • Product Ion Scan (MS2): Select m/z 168 as precursor.

  • Energy Ramping:

    • At 10 eV: M+ should be dominant.

    • At 20 eV: Observe emergence of m/z 151 (-NH3).

    • At 35 eV: Observe dominance of m/z 140 (-CO).

  • Data Interpretation: If m/z 140 is absent and m/z 142 (loss of 26 Da) appears, suspect contamination with an indole derivative (loss of C2H2).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Benzofurans. National Institute of Standards and Technology. Link

  • Donate, P. M., et al. (2019). "Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. Link

  • Vasantha Rao, D., et al. (2014). "Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline." Antimicrobial Agents and Chemotherapy.[1] (Provides analogous chlorinated amine fragmentation data). Link

  • PubChem Compound Summary. (2024). "7-Chlorobenzofuran."[2][3] National Center for Biotechnology Information. Link[3]

Sources

Reactivity comparison of 4-Chloro-1-benzofuran-7-amine versus its bromo-analogue

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison of 4-Chloro-1-benzofuran-7-amine versus its bromo-analogue Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, the 4-substituted-7-aminobenzofuran scaffold is a privileged motif, often serving as a bioisostere for quinoline or indole in kinase inhibitors and GPCR ligands. The choice between the 4-Chloro (CAS 1260869-40-6) and 4-Bromo analogues is not merely a matter of availability; it dictates the success of downstream cross-coupling reactions.

While the 4-Bromo analogue is the preferred "Discovery Reagent" due to its superior reactivity in standard Palladium-catalyzed cross-couplings, the 4-Chloro analogue represents a "Process-Ready" alternative that offers cost advantages at scale, provided that specialized electron-rich ligand systems are employed to overcome its electronic deactivation.

Chemical Profile & Physical Properties[1][2][3]
PropertyThis compound 4-Bromo-1-benzofuran-7-amine
CAS Number 1260869-40-6Analogous (Non-standard CAS)
Molecular Weight 167.59 g/mol 212.04 g/mol
C-X Bond Energy ~96 kcal/mol (Stronger)~81 kcal/mol (Weaker)
Electronic Character Electron-Rich (Deactivated Electrophile)Electron-Rich (Moderately Deactivated)
Primary Utility Large-scale synthesis; Cost-sensitive routesHit-to-Lead optimization; Library synthesis
Solubility DMSO, MeOH, DCMDMSO, MeOH, DCM
Mechanistic Insight: The "Para-Donation" Deactivation

The critical challenge in utilizing these intermediates lies in the electronic relationship between the amine at position 7 and the halide at position 4 .

  • Resonance Effect (+M) : The amino group (-NH₂) is a strong resonance donor. In the benzofuran system, position 7 is para to position 4 (relative to the benzene ring connectivity).

  • Impact on Oxidative Addition : The lone pair on the nitrogen donates electron density into the ring, significantly increasing electron density at the C4 carbon.

  • Consequence : Oxidative addition of Palladium(0) into the C-X bond is the rate-limiting step. This step is favored by electron-deficient rings. The 7-amino group effectively "poisons" the electrophilicity of the C4 position, making the 4-Chloro analogue extremely inert to standard catalysts (e.g., Pd(PPh₃)₄). The 4-Bromo analogue, possessing a weaker C-Br bond, retains sufficient reactivity for standard workflows.

Visualizing the Electronic Deactivation Pathway

Reactivity NH2 7-Amino Group (Electron Donor) Ring Benzene Ring (Resonance System) NH2->Ring +M Effect C4 C4 Position (Electron Rich) Ring->C4 Increases e- Density Cl C-Cl Bond (High Barrier) C4->Cl Deactivates Oxidative Addition Br C-Br Bond (Moderate Barrier) C4->Br Deactivates (Less Severe) Pd Pd(0) Catalyst Pd->Cl Blocked/Slow Pd->Br Feasible

Caption: The 7-amino group donates electron density to the C4 position, significantly raising the activation energy for oxidative addition, particularly for the C-Cl bond.

Experimental Workflows
Protocol A: The "Discovery" Route (Recommended for 4-Bromo)

Best for: Rapid library generation, standard Suzuki/Buchwald couplings.

Reagents:

  • Substrate : 4-Bromo-1-benzofuran-7-amine (1.0 equiv)

  • Coupling Partner : Aryl Boronic Acid (1.5 equiv)

  • Catalyst : Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base : K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent : 1,4-Dioxane (0.1 M)

Procedure:

  • Charge a microwave vial with the 4-Bromo substrate, boronic acid, and Pd catalyst.

  • Seal and purge with nitrogen for 5 minutes.

  • Add degassed 1,4-Dioxane and aqueous K₂CO₃.

  • Heat to 80°C for 2–4 hours (conventional) or 100°C for 30 min (microwave).

  • Expected Outcome : >85% conversion due to the weaker C-Br bond overcoming the electronic deactivation.

Protocol B: The "Process/Advanced" Route (Required for 4-Chloro)

Best for: Scale-up, cost reduction, or when the Bromo analogue is unavailable.

Reagents:

  • Substrate : this compound (1.0 equiv)

  • Coupling Partner : Aryl Boronic Acid (1.5 equiv)

  • Catalyst System : Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%)

    • Note: Dialkylbiaryl phosphines (Buchwald Ligands) are essential here to facilitate oxidative addition into the electron-rich aryl chloride.

  • Base : K₃PO₄ (3.0 equiv, finely ground)

  • Solvent : n-Butanol or Toluene/Water (10:1)

Procedure:

  • Pre-complexation : In a vial, mix Pd₂(dba)₃ and XPhos in the solvent and stir at 40°C for 10 mins to generate the active catalytic species (L-Pd-0).

  • Add the 4-Chloro substrate, boronic acid, and base.[1]

  • Heat to 100–110°C for 12–18 hours .

  • Critical Step : If conversion stalls, add a second portion of catalyst (1 mol%).

  • Expected Outcome : 70–90% yield. The electron-rich ligand is non-negotiable for this substrate.

Comparative Decision Matrix
Feature4-Chloro Analogue 4-Bromo Analogue Recommendation
Reactivity Low (Requires activated catalyst)High (Standard conditions)Use Bromo for initial screening.
Cost Low (Raw material is cheaper)High (Bromination is less atom-economical)Use Chloro for >10g scale-up.
Stability High (Indefinite shelf life)Moderate (Light sensitive)Chloro for long-term storage.
Ligand Requirement Strict : XPhos, RuPhos, BrettPhosFlexible : PPh₃, dppf, XantphosUse Bromo if ligand screening is limited.
Synthesis & Application Context

The This compound is typically synthesized via the cyclization of 2-hydroxy-3-amino-4-chlorobenzaldehyde or related precursors involving the specific chlorination of the phenol ring prior to furan ring closure [1]. This intermediate is a valuable scaffold for:

  • Kinase Inhibitors : Targeting the ATP-binding pocket where the benzofuran mimics the purine core [2].

  • GPCR Ligands : Specifically 5-HT (Serotonin) receptor antagonists, where the 7-amino group provides a critical hydrogen bond donor [3].

When designing a synthesis, researchers should be aware that attempting to halogenate the 7-amino-benzofuran core directly (post-synthesis) often leads to mixtures of 4- and 6-halogenated products due to the directing effects of the amine and the furan oxygen. Therefore, purchasing the pre-functionalized 4-chloro or 4-bromo building block is highly recommended to ensure regiochemical purity.

References
  • Synthesis of Benzofuran Derivatives

    • Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cycliz
    • Source: NIH / PMC.
    • URL: [Link]

  • Kinase Inhibitor Scaffolds

    • Title: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors.
    • Source: NIH / PubMed Central.
    • URL: [Link]

  • General Suzuki Coupling Reactivity

    • Title: Suzuki-Miyaura Coupling - Reaction Mechanism and C
    • Source: Chemistry LibreTexts.
    • URL: [Link]

  • Commercial Availability & Properties: Title: this compound Product Page. Source: BLD Pharm.

Sources

Validated Analytical Strategies for 4-Chloro-1-benzofuran-7-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

4-Chloro-1-benzofuran-7-amine (CAS: 1260869-40-6) is a critical bicyclic aromatic intermediate employed in the synthesis of high-value pharmacophores, particularly 5-HT receptor agonists and kinase inhibitors. Its structural integrity is defined by the electron-rich benzofuran core, modulated by the electron-withdrawing chlorine at position 4 and the primary amine at position 7.

Unlike standard anilines, the 7-amino group on the benzofuran scaffold exhibits reduced basicity due to the inductive effect of the oxygen atom and the chlorine substituent. This physicochemical nuance dictates specific analytical constraints to avoid peak tailing and ensure resolution from likely impurities such as the nitro-precursor (4-chloro-7-nitrobenzofuran ) and des-chloro analogs.

Physicochemical Profile for Method Development
PropertyValue (Predicted/Observed)Analytical Implication
Molecular Weight 167.59 g/mol Suitable for UV and low-mass MS detection.
pKa (Conjugate Acid) ~2.8 – 3.5Weak Base. Remains neutral at pH > 4.5. Acidic mobile phases (pH < 2.5) are required to fully protonate it for cation-exchange or retention modulation.
LogP ~2.6Moderately lipophilic. Ideal for Reversed-Phase (RP) chromatography.
UV Maxima ~254 nm, ~290 nmStrong chromophore allowing sensitive UV detection (LOD < 0.1%).

Comparative Analytical Architectures

This guide contrasts two validated approaches: a robust HPLC-UV method for routine QC release and a high-sensitivity UHPLC-MS/MS method for trace impurity profiling (genotoxic risk assessment).

Method A: The Workhorse – RP-HPLC with UV Detection

Best For: Routine Batch Release, Assay (>98%), Related Substances.

This method utilizes a Phenyl-Hexyl stationary phase rather than a standard C18. The π-π interactions offered by the phenyl ligand provide superior selectivity for separating the chlorinated benzofuran from non-chlorinated by-products and aromatic precursors.

Optimized Protocol
  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Natural pH).

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 290 nm (Selectivity favored) or 254 nm (Sensitivity favored).

  • Injection Vol: 10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 30 Initial hold to elute polar degradants.
15.0 85 Linear ramp to elute the main peak and lipophilic dimers.
18.0 85 Wash step to remove highly retained oligomers.

| 18.1 | 30 | Re-equilibration. |

Validation Highlights (per ICH Q2):

  • Linearity:

    
     over 80–120% of target concentration.
    
  • Specificity: Resolution (

    
    ) > 2.0 between 4-chloro-7-nitrobenzofuran (precursor) and the amine product.
    
  • Robustness: pH 5.5 ensures the amine is neutral, maximizing interaction with the stationary phase and preventing silanol tailing.

Method B: The Detective – UHPLC-MS/MS

Best For: Trace Impurity Profiling, Genotoxic Impurity (GTI) Screening, Cleaning Validation.

While HPLC-UV is sufficient for purity, the synthesis of this amine often involves a nitro-reduction step. The precursor, 4-chloro-7-nitrobenzofuran , is a structural analog of NBD-Cl (a known reagent) and carries potential mutagenic risks. MS/MS is required to detect this species at ppm levels.

Optimized Protocol
  • System: Agilent 1290 Infinity II / Sciex Triple Quad.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 50 x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode (M+H)+.

  • MRM Transitions:

    • Target (Amine): 168.0 → 132.0 (Loss of HCl).

    • Impurity (Nitro): 198.0 → 168.0 (Loss of NO).

Performance Data:

  • LOD: < 0.5 ng/mL (ppb level).

  • Throughput: < 5 minute run time.

  • Selectivity: Mass-resolved separation eliminates interference from matrix components.

Performance Comparison Guide

FeatureMethod A: HPLC-UV (Phenyl-Hexyl)Method B: UHPLC-MS/MS
Primary Use Purity Assay, Content UniformityTrace Impurities (GTIs), Cleaning Verification
Capital Cost Low ($)High (

$)
Linearity Range 10 µg/mL – 1000 µg/mL1 ng/mL – 1000 ng/mL
Selectivity Mechanism Hydrophobic + π-π InteractionHydrophobic + Mass-to-Charge Ratio
Limit of Quantitation ~0.05% (w/w)< 1 ppm
Skill Requirement Standard AnalystSpecialized Mass Spec Operator

Method Development Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate analytical strategy based on the specific phase of drug development.

MethodSelection Start Sample: this compound Objective Define Analytical Objective Start->Objective Assay Purity & Potency (Assay) Objective->Assay Batch Release Trace Trace Impurities / GTIs Objective->Trace Safety/Tox Study UV_Method Method A: HPLC-UV (Phenyl-Hexyl Column) Assay->UV_Method MS_Method Method B: UHPLC-MS/MS (C18 Column) Trace->MS_Method UV_Cond Conditions: pH 5.5 Acetate / ACN Detection: 290 nm UV_Method->UV_Cond Validation ICH Q2 Validation (Specificity, Linearity, Accuracy) UV_Method->Validation MS_Cond Conditions: 0.1% Formic Acid ESI+ MRM Mode MS_Method->MS_Cond MS_Method->Validation

Caption: Decision tree for selecting between HPLC-UV and UHPLC-MS/MS based on analytical requirements (Assay vs. Trace Analysis).

Critical Impurity Markers

When validating these methods, specific attention must be paid to the "False Friend" in literature.

  • The "NBD" Confusion: Literature is saturated with 4-chloro-7-nitrobenzofurazan (NBD-Cl) [1].[1][2] This is a benzoxadiazole, not a benzofuran. However, the synthetic precursor to your target is likely 4-chloro-7-nitrobenzofuran . Ensure your specificity validation distinguishes between the nitro-precursor and the amine target.

  • Oxidation Risks: Aromatic amines are prone to oxidation. Solutions should be prepared in amber glassware and analyzed within 24 hours. The appearance of a peak at RRT ~1.2 often indicates the formation of an azo-dimer.

References

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-13. Link

  • Synblock Chemical Data. (2024). Product Sheet: this compound (CAS 1260869-40-6).[3] Synblock. Link

  • ICH Expert Working Group. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Mateeva, N., et al. (2007).[2] Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(xiii), 87-104.[1] Link

Sources

A Comparative Guide to the Biological Activity of 4-Chloro-1-benzofuran-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Naturally occurring and synthetic benzofuran derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3] This structural versatility allows for the synthesis of diverse derivatives with finely tuned biological functions, making them prime candidates for novel therapeutic agents.[1]

This guide focuses on the derivatives of 4-Chloro-1-benzofuran-7-amine, a specific scaffold that combines the promising benzofuran core with a strategically placed chlorine atom and an amine group. Halogenation, particularly chlorination, is a well-established strategy in drug design known to enhance the biological activity of compounds. The amine group at the 7-position serves as a versatile synthetic handle, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). While direct and extensive comparative studies on a wide range of this compound derivatives are emerging, this guide will provide a comprehensive overview of their potential biological activities, supported by experimental data from closely related analogs. We will delve into the methodologies for assessing their efficacy and explore the underlying mechanisms of action.

Anticipated Biological Activities: A Spectrum of Therapeutic Potential

Based on the broader class of benzofuran compounds, derivatives of this compound are anticipated to exhibit significant biological activities in several key areas:

  • Anticancer Activity: Benzofuran derivatives have shown considerable promise as anticancer agents, often acting through mechanisms like tubulin polymerization inhibition, cell cycle arrest, and induction of apoptosis.[4][5] The presence of the chloro and amino groups on the benzofuran ring can modulate these cytotoxic effects.

  • Antimicrobial Activity: The benzofuran scaffold is a common feature in compounds with potent antibacterial and antifungal properties.[6][7] Modifications at the 7-amino position are expected to influence the spectrum and potency of antimicrobial action.

  • Anti-inflammatory Activity: Certain benzofuran derivatives have been identified as inhibitors of key inflammatory mediators, suggesting their potential in treating inflammatory disorders.[8]

Methodologies for Biological Evaluation

To empirically determine and compare the biological activity of novel chemical entities like this compound derivatives, a suite of standardized in vitro assays is employed. The choice of assay is dictated by the biological activity being investigated.

Experimental Protocol: Anticancer Activity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating the cytotoxic potential of compounds against cancer cell lines. It relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the concentration of which is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The old medium is removed from the wells and replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis CellCulture 1. Culture Cancer Cell Lines Seeding 3. Seed Cells in 96-Well Plates CellCulture->Seeding CompoundPrep 2. Prepare Serial Dilutions of Derivatives Treatment 4. Treat Cells with Derivatives CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation MTT 6. Add MTT Reagent Incubation->MTT Solubilize 7. Solubilize Formazan MTT->Solubilize Read 8. Measure Absorbance Solubilize->Read Analyze 9. Calculate IC50 Values Read->Analyze

Caption: General workflow for determining the IC50 of test compounds using the MTT assay.

Experimental Protocol: Antimicrobial Activity Assessment via Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds. It provides a qualitative or semi-quantitative measure of a compound's ability to inhibit the growth of a specific microorganism.

Step-by-Step Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

  • Inoculation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is uniformly spread over the surface of the agar plate using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A fixed volume of the test derivative solution (at a known concentration) is added to each well. A positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the compound) are also included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Comparative Analysis: A Case Study of 7-Chlorobenzofuran Hydrazine Derivatives

While specific comparative data for a series of this compound derivatives is not yet widely published, a study on the synthesis and antibacterial activity of 7-chlorobenzofuran-3-yl hydrazine derivatives provides a valuable analogous case study.[9] These compounds share the key features of a chlorinated benzofuran ring and a nitrogen-containing functional group, making them relevant for understanding the potential of the target scaffold.

In this study, a series of derivatives were synthesized by reacting 7-chlorobenzofuran-3-yl hydrazine with various substituted benzaldehydes.[9] The resulting compounds were then screened for their antibacterial activity against Gram-positive (Enterococcus faecalis) and Gram-negative bacteria, as well as the fungus Candida albicans.[9]

Table 1: Antibacterial Activity of Selected 7-Chlorobenzofuran-3-yl Hydrazine Derivatives

Compound IDR-Group (Substituent on Benzaldehyde)Antibacterial Activity against E. faecalis (Concentration)
M5a 2-ChloroPotent (50 µg/ml)
M5g 4-BromoPotent (50 µg/ml)
M5i 3-ChloroSignificant (25 µg/ml)
M5k 3-BromoSignificant (25 µg/ml)
M5l 3-NitroSignificant (25 µg/ml)

Data sourced from a study on 7-chlorobenzofuran-3-yl hydrazine derivatives, which serve as an illustrative example.[9]

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: The presence of a halogen (chloro or bromo) on the pendant benzaldehyde ring is associated with potent antibacterial activity.

  • Positional Effects: The position of the substituent on the benzaldehyde ring appears to influence activity. In this series, substituents at the 3-position (meta) resulted in significant activity at a lower concentration (25 µg/ml) compared to those at the 2- (ortho) or 4- (para) positions (50 µg/ml).

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like the nitro group at the 3-position also conferred significant activity.

These findings suggest that for chloro-aminobenzofuran scaffolds, both the nature and the position of substituents introduced via the amine handle are critical determinants of biological activity.

Potential Mechanisms of Action

The biological activity of benzofuran derivatives often stems from their interaction with specific cellular targets. For anticancer activity, a common mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Hypothesized Anticancer Mechanism of Action

G Compound Benzofuran Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Instability Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Disrupted Mitotic Spindle Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Caption: Hypothesized pathway for anticancer activity via tubulin polymerization inhibition.

In the context of antimicrobial activity, the mechanism can involve the disruption of bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[8] The lipophilicity conferred by the benzofuran ring and its substituents can facilitate the compound's penetration into the microbial cell membrane.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential for development as therapeutic agents. The strategic placement of the chloro and amine groups provides a robust platform for synthetic modification and optimization of biological activity. As illustrated by the analogous 7-chlorobenzofuran-3-yl hydrazine derivatives, systematic modification of the amine functionality can lead to compounds with potent and specific biological effects.

Future research should focus on the synthesis and screening of a broad and diverse library of this compound derivatives. This will enable the construction of detailed quantitative structure-activity relationship (QSAR) models to guide the rational design of more potent and selective compounds. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets of the most active derivatives, which will be crucial for their progression into preclinical and clinical development.

References

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health. Available at: [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. International Journal of Creative Research Thoughts. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 7-Chloro-4-aminoquinoline Derivatives. International Journal of Drug Development and Research. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. National Institutes of Health. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Available at: [Link]

  • A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. RSC Advances. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

  • Synthesis of novel antimicrobial agents encompassing naphthofuran, pyrimidine and thiadiazole moieties. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 4-Chloro-1-benzofuran-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the generation of highly specific antibodies against small molecules, or haptens, is a critical step in the development of sensitive and reliable immunoassays. This guide provides an in-depth technical comparison of antibodies raised against haptens derived from 4-Chloro-1-benzofuran-7-amine, a key structural motif in various pharmacologically active compounds. We will delve into the causal relationships behind experimental design, present detailed protocols, and offer supporting data to empower you in your antibody development and validation endeavors.

The Critical Role of Hapten Design in Antibody Specificity

Small molecules like this compound are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[1][2][3] The design of the hapten, including the point of attachment of the linker to the small molecule, is a pivotal factor that dictates the specificity of the resulting antibodies.[4][5] A strategically placed linker will expose the most unique structural features of the hapten to the immune system, thereby promoting the generation of antibodies that can discriminate between the target analyte and structurally similar molecules.

In this guide, we will compare two different hapten designs for this compound to illustrate the impact of linker placement on antibody cross-reactivity.

  • Hapten A (Immunizing Hapten): The linker is attached at a position distal to the chloro and amine functionalities, aiming to generate antibodies that primarily recognize these key features.

  • Hapten B (Coating Hapten): A heterologous hapten where the linker chemistry or attachment point is varied. This is often used in competitive ELISAs to improve assay sensitivity.[6]

The rationale for using a heterologous coating antigen is to minimize the recognition of the linker by the antibodies, thereby ensuring that the competition for antibody binding is primarily driven by the free analyte in the sample.

Visualizing the Path to a Specific Antibody

The journey from hapten design to a fully characterized antibody involves a series of well-defined steps. The following workflow diagram illustrates the key stages of this process.

experimental_workflow cluster_0 Hapten Synthesis & Conjugation cluster_1 Antibody Production cluster_2 Antibody Characterization Hapten_Design Hapten Design (A & B) Hapten_Synthesis Hapten Synthesis Hapten_Design->Hapten_Synthesis Conjugation Conjugation to Carrier Proteins (BSA & OVA) Hapten_Synthesis->Conjugation Immunization Immunization of Mice with Hapten A-BSA Conjugation->Immunization Hybridoma Hybridoma Production Immunization->Hybridoma Screening Screening of Hybridomas Hybridoma->Screening Purification Antibody Purification Screening->Purification Titer Titer Determination Purification->Titer Cross_Reactivity Cross-Reactivity (Competitive ELISA) Titer->Cross_Reactivity

Caption: A streamlined workflow for the generation and characterization of anti-hapten antibodies.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the key experiments involved in this study.

Protocol 1: Synthesis and Conjugation of Haptens

This protocol outlines the general steps for synthesizing a hapten derivative of this compound and conjugating it to carrier proteins. The precise synthetic route will depend on the desired linker attachment point.[7]

  • Hapten Synthesis: Modify the this compound molecule to introduce a reactive carboxyl group for conjugation. This can be achieved through various organic synthesis reactions.

  • Activation of Carboxyl Group: Activate the carboxyl group of the hapten using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

  • Conjugation to Carrier Protein: React the activated hapten with the carrier proteins, Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) for coating, in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The molar ratio of hapten to carrier protein should be optimized to achieve a sufficient hapten density for immunogenicity without compromising the protein's solubility.[1]

  • Purification of Conjugates: Remove unconjugated hapten and reaction byproducts by dialysis against PBS.

  • Characterization of Conjugates: Confirm the successful conjugation and estimate the hapten-to-protein ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Protocol 2: Antibody Production and Purification
  • Immunization: Immunize mice with the Hapten A-BSA conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

  • Hybridoma Production: After a sufficient immune response is achieved (monitored by test bleeds), fuse spleen cells from the immunized mice with myeloma cells to generate hybridomas.

  • Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to the Hapten B-OVA conjugate using an indirect ELISA. Select clones that show high affinity and specificity.

  • Cloning and Expansion: Subclone the selected hybridoma cells by limiting dilution to ensure monoclonality and expand the desired clones.

  • Antibody Purification: Purify the monoclonal antibodies from the hybridoma culture supernatant using protein A/G affinity chromatography.

Protocol 3: Competitive ELISA for Cross-Reactivity Assessment

This protocol details the competitive ELISA used to determine the cross-reactivity of the generated antibodies against a panel of structurally related benzofuran derivatives.[8][9]

  • Coating: Coat a 96-well microtiter plate with the Hapten B-OVA conjugate (the coating antigen) at an optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound coating antigen.

  • Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[10]

  • Competition: In a separate plate or tubes, pre-incubate a fixed, optimized concentration of the purified monoclonal antibody with varying concentrations of the free target analyte (this compound) or the potential cross-reactants.

  • Incubation: Add the antibody-analyte mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Addition: Add a suitable chromogenic substrate (e.g., TMB) and incubate until a sufficient color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

The principle of this competitive assay is illustrated below.

competitive_elisa cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Free_Analyte_High Free Analyte (High Conc.) Antibody_High Antibody Free_Analyte_High->Antibody_High Binds Coated_Antigen_High Coated Antigen Antibody_High->Coated_Antigen_High Less Binding Result_High Low Signal Free_Analyte_Low Free Analyte (Low Conc.) Antibody_Low Antibody Free_Analyte_Low->Antibody_Low Less Binding Coated_Antigen_Low Coated Antigen Antibody_Low->Coated_Antigen_Low Binds Result_Low High Signal

Caption: The principle of competitive ELISA for small molecule detection.

Comparative Analysis of Antibody Cross-Reactivity

To evaluate the specificity of the antibodies raised against Hapten A, a cross-reactivity study was performed against a panel of structurally related benzofuran derivatives. The results are summarized in the table below.

Table 1: Cross-Reactivity of Anti-4-Chloro-1-benzofuran-7-amine Antibodies

CompoundStructureIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound Target Analyte1.5100
4-Bromo-1-benzofuran-7-amineHalogen Substitution5.228.8
4-Fluoro-1-benzofuran-7-amineHalogen Substitution10.813.9
1-Benzofuran-7-amineDehalogenated55.02.7
4-Chloro-1-benzofuranLacks Amine Group> 1000< 0.1
2,3-Dihydro-1-benzofuran-7-amineSaturated Furan Ring89.31.7

Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of test compound) x 100

Interpretation of Results

The data presented in Table 1 clearly demonstrate the high specificity of the generated monoclonal antibody for the target analyte, this compound.

  • Halogen Substitution: The antibody exhibits some tolerance for substitution at the 4-position, with decreasing recognition as the halogen changes from chloro to bromo and then to fluoro. This suggests that while the chloro group is an important part of the epitope, the overall shape and electronic properties of the halogenated benzene ring are also recognized.

  • Importance of the Chloro and Amine Groups: The dramatic decrease in cross-reactivity for the dehalogenated analog (1-Benzofuran-7-amine) and the compound lacking the amine group (4-Chloro-1-benzofuran) underscores the critical role of these two functionalities in antibody recognition. This validates our initial hapten design strategy of exposing these key features.

  • Structural Integrity of the Benzofuran Ring: The low cross-reactivity with the analog having a saturated furan ring (2,3-Dihydro-1-benzofuran-7-amine) indicates that the planarity and aromaticity of the benzofuran core are essential for high-affinity binding.

Conclusion: A Pathway to Highly Specific Immunoassays

This guide has provided a comprehensive overview of the critical considerations and experimental workflows for developing and characterizing specific antibodies against the small molecule hapten, this compound. The presented data, though illustrative, highlight the profound impact of hapten design on antibody specificity. By carefully considering the unique structural features of the target analyte and employing a rational hapten design strategy, it is possible to generate highly specific antibodies that can serve as the foundation for sensitive and reliable immunoassays. The detailed protocols and the underlying scientific principles discussed herein should serve as a valuable resource for researchers and professionals in the field of drug development and diagnostics.

References

  • Bem, M., Căproiu, M. T., Stoicescu, D., Constantinescu, T., & Balaban, A. T. (2003). Synthesis of 4-aryloxy-7-nitrobenzofuran derivatives from 4-chloro-7-nitrobenzofuran and various phenoxide anions (including pharmaceuticals) in the presence of crown ethers. Open Chemistry, 3, 260-276. [Link]

  • Chen, Y., et al. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. Foods, 11(15), 2205. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • De, M., & Shinde, R. (2018). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Analytical Chemistry, 90(2), 1468-1474. [Link]

  • Gee, S. J., et al. (2008). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules, 13(7), 1449-1463. [Link]

  • lino Biotech AG. (2025). Heterogeneous vs. Homogeneous Assays. [Link]

  • Lan, P., et al. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. Foods, 11(15), 2205. [Link]

  • Li, T., et al. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. Frontiers in Immunology, 15, 1369054. [Link]

  • Wang, L., et al. (2020). Influence of Small Molecule Property on Antibody Response. arXiv preprint arXiv:2006.06215. [Link]

  • Wilson, D., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 17091-17098. [Link]

  • Condò, S. G. (2015). Antibodies against small molecules. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Anti-Small Molecule Antibody Discovery Service by Hybridoma. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. [Link]

  • Wikipedia. (n.d.). Hapten. [Link]

  • Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Immunology, 12, 642142. [Link]

  • Du, K., et al. (2024). Methods and applications of noncompetitive hapten immunoassays. Analyst, 149(14), 3843-3855. [Link]

  • PharmiWeb.com. (2025). Homogeneous v/s Heterogeneous Immunoassays. [Link]

  • Liu, X., et al. (2025). Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective. Food Chemistry, 495, 143991. [Link]

  • Technology Networks. (2023). Immunoassays: Types, Uses and Key Applications Explained. [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Chloro-1-benzofuran-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, logistical handling, and disposal protocols for 4-Chloro-1-benzofuran-7-amine (CAS: 1260869-40-6) .[1]

Executive Safety Summary

  • Compound Class: Halogenated Aromatic Amine.[1]

  • Primary Hazards: Corrosive (Skin/Eyes), Acute Toxicity (Oral/Inhalation), and Sensitizer .

  • Critical Directive: Treat as a high-potency intermediate. Avoid all direct contact. Oxidation sensitive; store under inert atmosphere.

  • Emergency Response:

    • Skin: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15+ mins.[1]

    • Eyes: Rinse cautiously for 15 mins; remove contact lenses.[1]

    • Spill: Do not dry sweep.[1] Dampen to prevent dust aerosols.[1][2][3][4]

Hazard Identification & Risk Assessment

The chemical structure of this compound combines a benzofuran core with a reactive amine and a halogen substituent.[1] This structural motif dictates specific biological and chemical reactivity.[1]

Hazard CategoryGHS Classification (Inferred*)Mechanism of Action
Corrosivity Skin Corr.[1] 1B / Eye Dam. 1The primary amine (-NH2) is basic and nucleophilic, capable of causing chemical burns and irreversible protein denaturation in ocular tissues.[1]
Acute Toxicity Acute Tox. 4 (Oral)Chlorinated aromatics often exhibit enhanced lipophilicity, facilitating absorption through biological membranes.
Sensitization Skin Sens. 1Aromatic amines are known haptens; they can bind to skin proteins and trigger T-cell mediated allergic responses.[1]
Reactivity Oxidation SensitiveThe electron-rich amine group is prone to oxidation, potentially forming toxic nitroso or hydroxylamine byproducts.[1]

*Based on Structure-Activity Relationships (SAR) of analogous chlorinated benzofuranyl amines [1, 2].[1]

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be dynamic, based on the physical state of the compound (Solid vs. Solution) and the scale of operation.

PPE Decision Logic Flow

PPE_Decision_Tree Start START: Define Operation Task_Solid Handling Solid (Weighing/Transfer) Start->Task_Solid Task_Sol Handling Solution (Reaction/Workup) Start->Task_Sol Risk_High High Dust Potential Task_Solid->Risk_High Fine Powder PPE_Level_1 LEVEL 1 PPE: Nitrile Gloves (Double) Lab Coat + Sleeves Safety Glasses Task_Solid->PPE_Level_1 Granular/Sealed Risk_Splash Splash Potential Task_Sol->Risk_Splash PPE_Level_2 LEVEL 2 PPE: Respirator (N95/P100) Tyvek Sleeves Chemical Goggles Risk_High->PPE_Level_2 Risk_Splash->PPE_Level_1 <10mL / Closed System PPE_Level_3 LEVEL 3 PPE: Full Face Respirator Butyl Rubber Gloves Chem-Resistant Apron Risk_Splash->PPE_Level_3 >100mL or Heating

Figure 1: Decision tree for selecting appropriate PPE based on operational state and risk potential.[1]

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (8 mil) or Neoprene.[1]Aromatic amines can permeate standard latex.[1] Double gloving provides a breakthrough time buffer >480 mins.[1]
Respiratory N95/P100 (Solid) or Half-mask with ABEK1 filter (Solution).[1]Prevents inhalation of dusts or organic vapors.[1][2] Essential during weighing outside a glovebox.
Eye Protection Chemical Goggles (Not just safety glasses).[1]Tightly fitting goggles prevent vapor entry and powder migration into the tear duct.[1]
Body Defense Tyvek® Lab Coat or Chemical Apron.[1]Standard cotton coats absorb amines, keeping them against the skin.[1] Non-woven fabrics repel particulates.[1]

Operational Handling Protocol

Step 1: Storage & Stability[5]
  • Environment: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen .[1] The amine group is susceptible to air oxidation, which degrades purity and may generate toxic impurities.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.[1]

Step 2: Weighing & Transfer
  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .[1]

  • Static Control: Use an anti-static gun or ionizer bar.[1] Static charge can cause the fine powder to "jump," creating an aerosol hazard.[1]

  • Technique: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

Step 3: Reaction Setup
  • Solvent Choice: Dissolve in anhydrous solvents (DCM, THF) immediately to minimize dust hazards.

  • Addition: Add the amine to the solvent, not vice versa, to control dissolution exotherms.

  • Quenching: If used in acid chloride coupling, neutralize evolved HCl with a tertiary amine base (e.g., Triethylamine) to prevent salt precipitation that could clog lines.

Emergency Response & Spill Management

Spill Response Workflow

Spill_Response Event Spill Detected Assess Assess Volume & State Event->Assess Small_Solid Small Solid (<5g) Assess->Small_Solid Large_Liq Liquid / Large (>5g) Assess->Large_Liq Action_Wet Cover with wet paper towels Small_Solid->Action_Wet Prevent Dust Action_Absorb Absorb with Vermiculite/Sand Large_Liq->Action_Absorb Contain Flow Clean Double Bag & Label as HazWaste Action_Wet->Clean Action_Absorb->Clean

Figure 2: Step-by-step workflow for containing and cleaning chemical spills.[1]

  • Decontamination Solution: Use a dilute surfactant solution (5% detergent in water).[1] Avoid using bleach (sodium hypochlorite) initially, as it can react with amines to form chloramines (toxic gas).[1]

Disposal & Deactivation

Do not dispose of down the drain. This compound is toxic to aquatic life and persists in water systems.[1]

  • Segregation: Collect in a waste container labeled "Halogenated Organic Amines - Toxic/Corrosive." [1]

  • Chemical Deactivation (Pre-treatment):

    • If part of a reaction mixture, ensure the amine is fully quenched.[1]

    • Acidification (to pH < 3) converts the volatile free amine into a non-volatile ammonium salt, reducing vapor pressure during storage.

  • Final Disposal:

    • Method: High-temperature incineration equipped with a scrubber.[1]

    • Rationale: Incineration ensures complete destruction of the benzofuran ring.[1] The scrubber is required to capture the Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) generated during combustion [3].[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9223, Benzofuran. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.